Aripiprazole N,N-Dioxide
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436809 | |
| Record name | Aripiprazole N,N-Dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573691-13-1 | |
| Record name | Aripiprazole N,N-Dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aripiprazole N,N-Dioxide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole (B633), an atypical antipsychotic, undergoes extensive metabolism, leading to various derivatives. Among these is Aripiprazole N,N-dioxide, a metabolite formed through the oxidation of the piperazine (B1678402) nitrogen atoms. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, characterization data, and relevant biological context. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding this specific metabolite.
Introduction
Aripiprazole is a widely prescribed second-generation antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its mechanism of action is primarily attributed to its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2] The in vivo biotransformation of aripiprazole is complex, involving dehydrogenation, hydroxylation, and N-dealkylation, primarily mediated by CYP3A4 and CYP2D6 enzymes.[3] One of the metabolic pathways involves the oxidation of the nitrogen atoms in the piperazine moiety, leading to the formation of N-oxide metabolites, including this compound.[4] The synthesis and characterization of this compound were first described by Satyanarayana et al. in 2005.[5]
Discovery and Characterization
This compound is identified as a metabolite of aripiprazole, formed by the oxidation of both nitrogen atoms of the piperazine ring.[5]
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 7-{4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | N/A |
| Molecular Formula | C23H27Cl2N3O4 | [4] |
| Molecular Weight | 480.38 g/mol | [4] |
| CAS Number | 573691-13-1 | [5] |
Spectroscopic Data
The characterization of this compound relies on various spectroscopic techniques. While a complete dataset from a single source is not publicly available, the key expected and reported spectral features are summarized in Table 2.
| Technique | Data | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 480 | [4] |
| Infrared (IR) Spectroscopy | NH stretching: 3428 cm-1, C=O stretching: 1663 cm-1, C-Cl stretching: 1171 cm-1 | [4] |
| 1H Nuclear Magnetic Resonance (NMR) | Expected shifts for aromatic, aliphatic, and piperazine protons. Specific data for the N,N-dioxide is not readily available in the public domain. | N/A |
| 13C Nuclear Magnetic Resonance (NMR) | Expected shifts for aromatic, aliphatic, and piperazine carbons. Specific data for the N,N-dioxide is not readily available in the public domain. | N/A |
Synthesis of this compound
The synthesis of this compound is achieved through the direct oxidation of aripiprazole.
Synthetic Scheme
The overall synthetic transformation is depicted in the workflow below.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on the procedure described by Satyanarayana et al. and general principles of N-oxidation of piperazines.[4]
Materials:
-
Aripiprazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Aripiprazole (1 equivalent) in dichloromethane (DCM).
-
Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to afford pure this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the pharmacological activity, receptor binding profile, or direct involvement in signaling pathways of this compound. As a metabolite, its primary relevance is in the context of the overall pharmacokinetics and metabolism of the parent drug, aripiprazole.
The metabolism of aripiprazole is a complex process, and understanding the profile of all its metabolites is crucial for a complete picture of its in vivo behavior. The general metabolic pathways of aripiprazole are outlined below.
Caption: Major metabolic pathways of Aripiprazole.
Further research is required to elucidate the specific biological activities of this compound and to determine if it contributes to the overall pharmacological profile or potential side effects of aripiprazole therapy.
Conclusion
This compound is a metabolite of aripiprazole, the synthesis of which has been established through the oxidation of the parent compound. This guide provides a foundational understanding of its discovery, chemical properties, and a detailed synthetic protocol. While its specific pharmacological role remains to be fully elucidated, the study of such metabolites is essential for a comprehensive understanding of the disposition and potential effects of aripiprazole in vivo. Further investigation into the biological activity of this compound is warranted to complete our knowledge of aripiprazole's metabolic profile.
References
- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aripiprazole - Wikipedia [en.wikipedia.org]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Aripiprazole N,N-Dioxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Aripiprazole (B633) N,N-Dioxide, a significant metabolite of the atypical antipsychotic drug Aripiprazole.
Chemical Structure and Properties
Aripiprazole N,N-Dioxide is a metabolite of Aripiprazole formed through the oxidation of the two nitrogen atoms in the piperazine (B1678402) ring.[1] Its chemical structure is formally named 7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C23H27Cl2N3O4 | [1] |
| Molecular Weight | 480.38 g/mol | [2] |
| CAS Number | 573691-13-1 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 183-185 °C (decomposes) | [3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| pKa (Predicted) | 14.41 ± 0.20 | [4] |
Synthesis
The synthesis of this compound is described in the literature, primarily involving the oxidation of Aripiprazole.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the general principles of N-oxidation of tertiary amines, as suggested by the work of Satyanarayana et al. (2005).[5]
-
Materials: Aripiprazole, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate solution.
-
Procedure:
-
Dissolve Aripiprazole in a suitable organic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of an oxidizing agent, such as m-Chloroperoxybenzoic acid (m-CPBA), dropwise to the cooled Aripiprazole solution. More than two equivalents of the oxidizing agent are required to form the di-N-oxide.
-
Stir the reaction mixture at a low temperature for several hours and then allow it to warm to room temperature.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
-
Metabolism and Pharmacokinetics
Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The formation of this compound occurs through the oxidation of the piperazine nitrogen atoms.
Metabolic Pathway of Aripiprazole to this compound:
Caption: Metabolic conversion of Aripiprazole to this compound.
Analytical Methods
The quantification of Aripiprazole and its metabolites, including the N,N-Dioxide, in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol provides a general framework for the analysis of this compound in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol, and vortex thoroughly.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard would need to be optimized.
-
Analytical Workflow:
Caption: A typical workflow for the LC-MS/MS analysis of this compound.
Spectral Data
Expected Spectral Properties:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl and quinolinone rings, as well as aliphatic protons of the butoxy chain and the piperazine ring. The protons adjacent to the N-oxide groups are expected to be deshielded compared to Aripiprazole. |
| ¹³C NMR | Resonances for the aromatic, carbonyl, and aliphatic carbons. The carbons attached to the N-oxide nitrogens would show a downfield shift. |
| FTIR | Characteristic absorption bands for N-H stretching (from the quinolinone amide), C=O stretching (amide), aromatic C-H and C=C stretching, and N-O stretching. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be observed. Fragmentation would likely involve the cleavage of the butoxy side chain and the piperazine ring. |
This technical guide provides a foundational understanding of this compound. Further in-depth research and experimental validation are recommended for specific applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 573691-13-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
Aripiprazole N,N-Dioxide: A Comprehensive Technical Guide
CAS Number: 573691-13-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole (B633) N,N-Dioxide is a metabolite of the atypical antipsychotic drug aripiprazole.[1][2] This document provides a comprehensive technical overview of Aripiprazole N,N-Dioxide, consolidating available data on its physicochemical properties, synthesis, and pharmacology. Due to its status as a metabolite, specific pharmacological data for this compound is limited; therefore, this guide also extensively references the well-characterized pharmacology of the parent compound, aripiprazole, to provide a contextual framework. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured compilation of quantitative data, detailed experimental protocols where available, and visual representations of relevant biological pathways.
Physicochemical Properties
This compound is a solid, soluble in DMSO and methanol.[1] Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 573691-13-1 | [1][3][4] |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₄ | [1][3][4] |
| Formula Weight | 480.38 g/mol | [3][4] |
| Formal Name | 7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [1] |
| Synonyms | Aripiprazole Di-N-Oxide, Aripiprazole Impurity 3 (N,N-Dioxide) | [4] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 183-185°C (decomposes) | [4][5] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage Temperature | Refrigerator | [4] |
Synthesis and Characterization
Synthesis
This compound is formed via the oxidation of aripiprazole.[1][2] A detailed, novel process for the preparation of aripiprazole N-oxides, including the 1,4-di-N-oxide, has been described.[6]
Experimental Protocol: Synthesis of Aripiprazole N-oxides
The synthesis of this compound is detailed in the work by Satyanarayana, B., et al. (2005). While the full text is not publicly available, the abstract indicates the development of a simple and novel process for its preparation. The general principle involves the oxidation of the piperazine (B1678402) nitrogens of aripiprazole. A typical laboratory-scale synthesis would likely involve the following steps:
-
Dissolution: Aripiprazole is dissolved in a suitable organic solvent.
-
Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The stoichiometry of the oxidizing agent would be controlled to favor the formation of the di-N-oxide.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography or recrystallization to yield the pure this compound.
Characterization
Characterization of this compound would involve a suite of analytical techniques to confirm its structure and purity.
Experimental Protocol: Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the presence of the N-oxide functionalities through characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen atoms.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the addition of two oxygen atoms to the aripiprazole molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. The N-O stretching vibration would be a key diagnostic peak.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the synthesized compound. A validated HPLC method would be used to determine the percentage purity.
-
Elemental Analysis: Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen, which can be compared with the theoretical values for the molecular formula C₂₃H₂₇Cl₂N₃O₄.
Pharmacology and Mechanism of Action (Inferred from Aripiprazole)
Direct pharmacological data for this compound is scarce. As a metabolite, its activity is likely to be considered in the context of the overall pharmacology of aripiprazole. Aripiprazole is an atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors.[7][8] This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic efficacy.
Table 2: Receptor Binding Profile of Aripiprazole (Parent Compound)
| Receptor | Affinity (Ki, nM) | Functional Activity | Reference(s) |
| Dopamine D₂ | 0.34 | Partial Agonist | [8] |
| Dopamine D₃ | 0.8 | Partial Agonist | [8] |
| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist | [8] |
| Serotonin 5-HT₂ₐ | 3.4 | Antagonist/Inverse Agonist | [8] |
| Serotonin 5-HT₂c | 15 | Antagonist | [8] |
| Serotonin 5-HT₇ | 39 | Antagonist | [8] |
| Adrenergic α₁ | 57 | Antagonist | [8] |
| Histamine H₁ | 61 | Antagonist | [8] |
It is important to note that the receptor binding profile and functional activity of this compound have not been explicitly reported. N-oxidation can alter the pharmacological properties of a compound, potentially affecting its affinity for receptors and its intrinsic activity.
Signaling Pathways of Aripiprazole
The clinical effects of aripiprazole are mediated through its interaction with complex intracellular signaling cascades. Understanding these pathways is crucial for comprehending its therapeutic and adverse effects.
Diagram 1: Aripiprazole's Action on Dopamine D₂ Receptor Signaling
References
- 1. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: In Vitro Formation of Aripiprazole N,N-Dioxide
An in-depth technical guide on the in vitro formation of Aripiprazole (B633) N,N-Dioxide, designed for researchers, scientists, and drug development professionals.
Executive Summary
Aripiprazole is an atypical antipsychotic agent that undergoes extensive metabolism primarily through cytochrome P450 (CYP) pathways, including dehydrogenation, hydroxylation, and N-dealkylation.[1] A less characterized but significant route is the formation of N-oxide metabolites. This document provides a comprehensive technical overview of the in vitro methodologies used to study the formation of Aripiprazole N,N-Dioxide, a metabolite formed through sequential oxidation. Understanding this pathway is critical for a complete metabolic profile, predicting potential drug-drug interactions, and informing safety assessments during drug development.
Metabolic Pathway of this compound Formation
The biotransformation of aripiprazole to its N,N-Dioxide metabolite is understood to be a multi-step oxidative process. The primary enzymes involved in aripiprazole metabolism are CYP3A4 and CYP2D6.[1] The initial N-oxidation step, forming an intermediate Aripiprazole N-oxide, is catalyzed by these CYP isoforms.[2] A subsequent oxidation event at a second nitrogen atom results in the final N,N-Dioxide metabolite. While CYP enzymes are key, flavin-containing monooxygenases (FMOs), which also catalyze N-oxidation reactions, may contribute to this secondary step.[3][4]
Caption: Proposed metabolic pathway for the formation of this compound.
Experimental Protocols for In Vitro Analysis
Investigating the in vitro formation of this compound involves standardized drug metabolism assays using various biological matrices.[5][6]
Protocol: Metabolite Formation in Human Liver Microsomes (HLMs)
This protocol outlines the use of HLMs, a subcellular fraction rich in CYP enzymes, to characterize the formation of this compound.[7]
Objective: To determine the rate of formation of this compound from the parent drug in a pooled HLM system.
Materials:
-
Aripiprazole (substrate)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Stopping Solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
Incubator/shaking water bath set to 37°C
Methodology:
-
Preparation: Prepare a master mix containing phosphate buffer and MgCl₂. Aliquot into microcentrifuge tubes.
-
Substrate Addition: Add Aripiprazole from a stock solution to achieve final concentrations for kinetic analysis (e.g., 0.5-100 µM).
-
Enzyme Addition: Add HLM to a final protein concentration of 0.2-0.5 mg/mL.
-
Pre-incubation: Pre-incubate the enzyme-substrate mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle agitation. Ensure the reaction is in the linear range with respect to time and protein concentration.
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of the ice-cold stopping solution.
-
Sample Processing: Vortex the samples and centrifuge at >12,000 g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant for analysis via LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Oxidation of Antipsychotics [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Aripiprazole N,N-Dioxide: An In-Depth Technical Guide on a Minor Metabolite of Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633), an atypical antipsychotic, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[1][2][3][4] The main metabolic pathways include dehydrogenation, hydroxylation, and N-dealkylation, leading to the formation of its major active metabolite, dehydroaripiprazole.[1][2][4] This guide focuses on a lesser-known metabolite, Aripiprazole N,N-Dioxide, a product of oxidation. While not a major metabolite, understanding its formation, chemical properties, and analytical detection is crucial for a comprehensive metabolic profile of aripiprazole. This document provides a technical overview of this compound, including its chemical characteristics, metabolic pathway, and detailed experimental protocols for its synthesis and potential analysis.
Chemical Properties and Synthesis
This compound is formed through the oxidation of the two nitrogen atoms in the piperazine (B1678402) ring of the aripiprazole molecule.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [5] |
| Molecular Formula | C23H27Cl2N3O4 | [5] |
| Molecular Weight | 480.4 g/mol | [5] |
| CAS Number | 573691-13-1 | [5] |
Synthesis of this compound
A reference standard of this compound is essential for its definitive identification and quantification in biological matrices. The following protocol is adapted from the synthesis of aripiprazole N-oxides.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by oxidation of aripiprazole.
Materials:
-
Aripiprazole
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Aripiprazole in dichloromethane (DCM) in a round-bottom flask at room temperature.
-
Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) in DCM to the aripiprazole solution while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v). The formation of the more polar N,N-dioxide product will be indicated by a lower Rf value compared to aripiprazole.
-
Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to isolate the this compound.
-
Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Metabolic Pathway of this compound Formation
The formation of this compound occurs via N-oxidation of the piperazine moiety of the aripiprazole molecule. While the specific enzymes responsible for the formation of the N,N-dioxide in humans have not been definitively identified in the literature, N-oxidation reactions are commonly catalyzed by both CYP enzymes (primarily CYP3A4) and Flavin-containing monooxygenases (FMOs). Given that aripiprazole is a known substrate for CYP3A4, it is plausible that this enzyme is involved in the N-oxidation process. The potential involvement of FMOs also warrants investigation in dedicated in vitro metabolism studies.
Caption: Putative metabolic pathway of Aripiprazole to this compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the concentrations of this compound in human or animal plasma and urine under normal physiological conditions following therapeutic dosing of aripiprazole. Most of the existing literature focuses on the parent drug and its major active metabolite, dehydroaripiprazole. Forced degradation studies have confirmed the formation of an "N-oxide" of aripiprazole under oxidative stress, but these conditions do not reflect in vivo metabolic processes.
Future research, employing sensitive and specific analytical methods, is required to determine the pharmacokinetic profile and clinical relevance of this compound.
Analytical Methodology
The quantification of this compound in biological matrices necessitates a highly sensitive and selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a general approach for method development, adapted from established methods for aripiprazole and its other metabolites.
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
Objective: To develop and validate a method for the quantitative analysis of this compound in human plasma.
Materials:
-
This compound reference standard
-
Aripiprazole-d8 (or other suitable internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., Aripiprazole-d8 in methanol). b. Add 200 µL of 4% phosphoric acid in water and vortex. c. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. d. Load the pre-treated plasma sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 5% methanol in water. f. Elute the analytes with 1 mL of methanol. g. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]+. The product ions would need to be determined by infusing the reference standard. Based on the structure, potential product ions could result from the fragmentation of the piperazine ring or the butyl chain.
-
Internal Standard (Aripiprazole-d8): m/z 456.2 → 293.2 (example)
-
-
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Caption: General workflow for the quantification of this compound in plasma.
Conclusion
This compound is a minor metabolite of aripiprazole formed through oxidation. While its clinical significance is currently unknown due to a lack of quantitative in vivo data, the methodologies for its synthesis and analytical detection are feasible. This technical guide provides a foundational resource for researchers interested in further investigating this metabolite. Future studies should focus on quantifying this compound in clinical samples to understand its pharmacokinetic profile and potential contribution to the overall pharmacology of aripiprazole. Furthermore, in vitro studies using human liver microsomes and recombinant enzymes are necessary to definitively identify the enzymes responsible for its formation.
References
- 1. Aripiprazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Dosage of Antipsychotic Drug Aripiprazole Induces Persistent Mitochondrial Hyperpolarisation, Moderate Oxidative Stress in Liver Cells, and Haemolysis [mdpi.com]
Spectroscopic Profile of Aripiprazole N,N-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Aripiprazole N,N-Dioxide, a significant metabolite of the atypical antipsychotic drug Aripiprazole. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for their acquisition. This document is intended to serve as a comprehensive resource for researchers involved in the analysis, characterization, and development of Aripiprazole and its related compounds.
Chemical Identity
| Parameter | Value | Reference |
| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [1][2] |
| Synonyms | Aripiprazole-1,4-di-N-oxide | [3] |
| CAS Number | 573691-13-1 | [1][2] |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₄ | [1][2] |
| Molecular Weight | 480.4 g/mol | [1][2] |
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (CDCI₃+CD₃CN, δ ppm) [3]
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 3.1 - 4.1 | m | 8H | CH₂ (piperazine ring) |
| 5.40 | t | 2H | O-CH₂ |
| 6.50 | d | 1H | Ar-H |
| 6.50 | s | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 7.60 | t | 1H | Ar-H |
| 7.90 | d | 1H | Ar-H |
| 8.90 | d | 1H | Ar-H |
Mass Spectrometry (MS)
| Parameter | Value |
| Molecular Ion (M⁺) | 480.4 |
Note: While a specific publication detailing the mass spectrum of this compound was identified, the snippet did not contain the full spectrum or fragmentation pattern. The molecular ion is inferred from the molecular weight.
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound was not available in the searched literature. For comparative purposes, the IR data of the parent compound, Aripiprazole, is provided below.
Aripiprazole IR Spectrum (KBr, cm⁻¹) [4]
| Wavenumber (cm⁻¹) | Assignment |
| 3196, 3108 | N-H Stretching |
| 2948, 2819 | C-H Stretching |
| 1675 | C=O Stretching |
| 1628, 1595, 1578, 1522 | Aromatic C=C Stretching |
| 1449 | C-H Bending |
| 1378 | C-N Stretching |
| 1274, 1243, 1197, 1173 | C-O, C-N Stretching |
| 960, 859, 830, 809, 784 | C-H Bending (out of plane) |
| 748, 713 | C-Cl Stretching |
Experimental Protocols
The following methodologies are based on the synthesis and characterization of Aripiprazole N-oxides as described in the literature.[3]
Synthesis of this compound
The synthesis of this compound is a key step for obtaining the compound for spectroscopic analysis. The process involves the oxidation of Aripiprazole.
Protocol:
-
Aripiprazole is dissolved in a suitable organic solvent, such as dichloromethane.
-
An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period to allow for the oxidation of both nitrogen atoms on the piperazine (B1678402) ring.
-
The resulting this compound is then isolated and purified using standard laboratory techniques, such as column chromatography or recrystallization.
Spectroscopic Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent mixture, such as deuterated chloroform (B151607) (CDCl₃) and deuterated acetonitrile (B52724) (CD₃CN).
-
Data Acquisition: ¹H NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the molecular ion peak.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet or analyzed as a thin film.
-
Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the distinct signaling pathways and pharmacological activity of this compound. As a metabolite, its activity is likely related to that of the parent compound, Aripiprazole, which is known to be a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors. Further research is required to elucidate the specific interactions of the N,N-dioxide metabolite with these and other receptors.
This guide provides a foundational summary of the spectroscopic data for this compound. As research progresses, a more detailed understanding of its properties and biological activity will undoubtedly emerge.
References
Pharmacological Profile of Aripiprazole N,N-Dioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aripiprazole (B633), a widely prescribed atypical antipsychotic, undergoes extensive metabolism, leading to the formation of several metabolites. Among these is Aripiprazole N,N-Dioxide, a product of oxidation.[1][2] This technical guide aims to provide a comprehensive overview of the pharmacological profile of this compound. However, a thorough review of the scientific literature reveals a significant scarcity of publicly available quantitative data on the receptor binding affinity and functional activity of this specific metabolite.
Therefore, to provide a valuable context for researchers, this document details the well-established pharmacological profile of the parent compound, aripiprazole. Furthermore, it outlines the standard experimental protocols that would be employed to characterize the pharmacological properties of this compound. Finally, this guide includes detailed diagrams of the key signaling pathways associated with aripiprazole's mechanism of action and a generalized experimental workflow for its pharmacological evaluation.
Introduction to Aripiprazole and its Metabolism
Aripiprazole is an atypical antipsychotic medication approved for the treatment of schizophrenia, bipolar I disorder, major depressive disorder, and irritability associated with autistic disorder.[3][4] Its mechanism of action is unique, primarily attributed to its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4][5]
Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation.[4] One of the metabolic pathways involves the oxidation of the piperazine (B1678402) nitrogens, leading to the formation of N-oxide metabolites, including this compound.[1][2][6] While the major active metabolite, dehydro-aripiprazole, has been well-characterized and contributes significantly to the overall clinical effect, the pharmacological activity of this compound remains largely unexplored in the public domain. One study abstract suggests that aripiprazole and its N-oxides exhibit a strong activity in influencing the neurotransmission of dopamine receptors, but does not provide specific data.
Pharmacological Profile of Aripiprazole (Parent Compound)
To understand the potential pharmacological space of its metabolites, a detailed review of aripiprazole's pharmacology is essential.
Receptor Binding Affinity
Aripiprazole exhibits a high affinity for a range of neurotransmitter receptors. The following table summarizes its binding affinities (Ki) at various human recombinant receptors.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.34 |
| Dopamine D3 | 0.8 |
| Serotonin 5-HT1A | 1.7 |
| Serotonin 5-HT2A | 3.4 |
| Dopamine D4 | 44 |
| Serotonin 5-HT2C | 15 |
| Serotonin 5-HT7 | 39 |
| Alpha-1 Adrenergic | 57 |
| Histamine H1 | 61 |
| Serotonin Reuptake Transporter (SERT) | 98 |
| Muscarinic M1-M5 | >1000 |
| Data compiled from DrugBank.[4] |
Functional Activity
Aripiprazole's functional activity is characterized by its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.
| Receptor | Functional Activity |
| Dopamine D2 | Partial Agonist |
| Serotonin 5-HT1A | Partial Agonist |
| Serotonin 5-HT2A | Antagonist/Inverse Agonist |
| Information based on multiple sources.[4][5][[“]] |
Experimental Protocols for Pharmacological Characterization
The following are detailed methodologies for key experiments that would be utilized to determine the pharmacological profile of this compound.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at various G-protein coupled receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human dopamine D2, serotonin 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional cAMP Assay for G-Protein Coupled Receptor Activity
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, upon binding to a G-protein coupled receptor (GPCR).
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and intrinsic activity (Emax) of this compound at Gs- or Gi-coupled receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT1A).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
A known agonist for the receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well microplates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Culture the cells expressing the receptor of interest to the appropriate confluency.
-
Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Agonist Mode:
-
Remove the culture medium from the cells.
-
Add the different concentrations of the test compound or reference agonist.
-
Incubate for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Pre-incubate the cells with different concentrations of the test compound.
-
Add a fixed concentration of forskolin and a fixed concentration (e.g., EC80) of the reference agonist.
-
Incubate for a specific time at a controlled temperature.
-
-
Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a plate reader to measure the amount of cAMP produced.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). The intrinsic activity is often expressed as a percentage of the maximal response of a full agonist.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP production against the log of the compound concentration to determine the IC50 (concentration for 50% inhibition).
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were created using the DOT language to illustrate key concepts.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
This compound is a known metabolite of aripiprazole, yet its specific pharmacological profile remains to be publicly elucidated. While the pharmacological activities of the parent drug, aripiprazole, and its major active metabolite, dehydro-aripiprazole, are well-documented, there is a clear need for further research to characterize the receptor binding affinities and functional effects of the N,N-dioxide metabolite. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such future investigations. A comprehensive understanding of the pharmacology of all major metabolites is crucial for a complete picture of a drug's in vivo effects and for the development of safer and more effective therapeutic agents.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. consensus.app [consensus.app]
Unraveling the Enigma: A Technical Guide to the Biological Activity of Aripiprazole N,N-Dioxide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as an in-depth exploration of the current scientific understanding of Aripiprazole (B633) N,N-dioxide, a metabolite of the atypical antipsychotic, aripiprazole. While the parent drug is extensively characterized, its N,N-dioxide metabolite remains a subject of limited investigation. This document will synthesize the available information on Aripiprazole N,N-dioxide, provide a comprehensive overview of the biological activity of its parent compound and major active metabolite for contextual understanding, and outline the requisite experimental protocols for its future characterization.
Introduction to Aripiprazole and its Metabolism
Aripiprazole is a widely prescribed second-generation antipsychotic agent utilized in the management of schizophrenia, bipolar I disorder, major depressive disorder, and irritability associated with autistic disorder. Its therapeutic efficacy is attributed to a unique pharmacological profile, primarily acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.
Aripiprazole undergoes extensive hepatic metabolism, primarily through dehydrogenation, hydroxylation, and N-dealkylation, mediated by cytochrome P450 enzymes, principally CYP2D6 and CYP3A4.[1][2][3] This metabolic cascade produces several metabolites, with dehydro-aripiprazole being the major active metabolite, contributing significantly to the overall clinical effect. Among the other metabolites is this compound, formed via oxidation of the piperazine (B1678402) nitrogens.
This compound: Current State of Knowledge
Despite its identification as a metabolite, there is a notable scarcity of publicly available data on the specific biological activity of this compound. Literature searches do not yield quantitative data regarding its receptor binding affinities, functional activity at various targets, or in vivo pharmacological effects. Its primary characterization in the scientific literature is that of a metabolic byproduct.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 573691-13-1 | [4] |
| Molecular Formula | C23H27Cl2N3O4 | [4] |
| Formula Weight | 480.38 g/mol | [5] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 183-185°C (decomposes) | [5][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Storage Temperature | Refrigerator | [5] |
Metabolic Pathway of Aripiprazole
The metabolic conversion of aripiprazole to its various metabolites, including this compound, is a complex process. The diagram below illustrates the known metabolic pathways of aripiprazole.
Biological Activity of Aripiprazole and Dehydro-aripiprazole
To provide a framework for the potential, yet unconfirmed, activity of this compound, this section details the well-established pharmacological profile of the parent drug and its primary active metabolite, dehydro-aripiprazole. Dehydro-aripiprazole has been shown to have affinities for D2 receptors similar to the parent drug.[7]
Receptor Binding Affinities
The receptor binding profiles of aripiprazole and dehydro-aripiprazole are crucial to their therapeutic and side-effect profiles. Table 2 summarizes the binding affinities (Ki values) for a selection of relevant receptors.
| Receptor | Aripiprazole Ki (nM) | Dehydro-aripiprazole Ki (nM) | Reference |
| Dopamine D2 | 0.34 | Similar to Aripiprazole | [7][8][9] |
| Dopamine D3 | 0.8 | Similar to Aripiprazole | [7][10] |
| Serotonin 5-HT1A | 1.7 | - | [9][10] |
| Serotonin 5-HT2A | 3.4 | - | [10] |
| Serotonin 5-HT2C | 15 | - | [10] |
| Serotonin 5-HT7 | 39 | - | [10] |
| Adrenergic α1 | 57 | - | [10] |
| Histamine H1 | 61 | - | [10] |
| Muscarinic M1 | >10,000 | - | [10] |
Note: A comprehensive binding profile for dehydro-aripiprazole is not as readily available in the public domain as that for aripiprazole.
Proposed Experimental Protocols for Characterizing this compound
The following section outlines standard, high-level experimental methodologies that would be necessary to elucidate the biological activity of this compound. These protocols are based on established practices for drug metabolite profiling.
In Vitro Characterization
Radioligand binding assays would be employed to determine the affinity of this compound for a wide panel of central nervous system (CNS) receptors, including but not limited to dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors. These assays involve incubating the test compound with cell membranes expressing the receptor of interest and a radiolabeled ligand with known affinity. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).
To determine whether this compound acts as an agonist, antagonist, partial agonist, or inverse agonist at receptors where it shows significant binding affinity, functional assays are essential. For G-protein coupled receptors (GPCRs), this could involve measuring second messenger accumulation (e.g., cAMP, inositol (B14025) phosphates) or using reporter gene assays. For ion channels, electrophysiological techniques such as patch-clamping would be appropriate.
In Vivo Assessment
Should in vitro studies indicate significant biological activity, subsequent in vivo experiments would be warranted. These could include:
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Behavioral Models: Utilizing established animal models of psychosis and depression to assess potential therapeutic efficacy.
-
Safety Pharmacology: To evaluate any off-target effects on cardiovascular, respiratory, and central nervous systems.
General Workflow for Metabolite Characterization
The logical flow for characterizing a drug metabolite like this compound is depicted in the following diagram.
Conclusion and Future Directions
This compound is a known metabolite of aripiprazole, yet its biological activity remains uncharacterized in the public scientific literature. While the pharmacological profile of the parent drug and its major active metabolite, dehydro-aripiprazole, are well-documented, the contribution, if any, of this compound to the overall therapeutic or adverse effects of aripiprazole is unknown.
The absence of quantitative data on the biological activity of this compound represents a significant knowledge gap. Future research, employing the standard experimental protocols outlined in this guide, is necessary to elucidate the pharmacological profile of this metabolite. Such studies would provide a more complete understanding of aripiprazole's complex pharmacology and could potentially inform the development of future therapeutic agents with improved efficacy and safety profiles. Until such data becomes available, the biological activity of this compound remains an open and intriguing question for the scientific community.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 573691-13-1 [amp.chemicalbook.com]
- 6. This compound | 573691-13-1 [chemicalbook.com]
- 7. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. psychiatrist.com [psychiatrist.com]
Methodological & Application
Application Notes and Protocols for Aripiprazole N,N-Dioxide Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards for Aripiprazole (B633) N,N-Dioxide, a key metabolite and potential impurity of the atypical antipsychotic drug, aripiprazole. This document outlines the chemical properties, synthesis, and analytical methodologies for the accurate identification and quantification of this compound, which is crucial for pharmaceutical quality control and research.
Introduction to Aripiprazole N,N-Dioxide
This compound is a metabolite of aripiprazole formed via oxidation.[1][2] As a potential impurity in the final drug product, its detection and quantification are essential for ensuring the safety and efficacy of aripiprazole formulations. The presence of impurities can impact the stability and pharmacological profile of the active pharmaceutical ingredient (API). Therefore, well-characterized analytical standards of this compound are necessary for method development, validation, and routine quality control testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for the development of analytical methods and for the correct handling and storage of the analytical standard.
| Property | Value | Reference |
| Chemical Name | 7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [2] |
| CAS Number | 573691-13-1 | [2] |
| Molecular Formula | C23H27Cl2N3O4 | [2] |
| Molecular Weight | 480.4 g/mol | [2] |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Storage | 2-8 °C |
Analytical Methodologies
The accurate analysis of this compound in pharmaceutical samples typically involves chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the separation and quantification of aripiprazole and its related substances, including the N,N-Dioxide metabolite. Forced degradation studies of aripiprazole have shown that the N-oxide derivative can be formed under oxidative stress conditions.[3][4]
Illustrative HPLC Method Parameters:
While a specific monograph method for this compound is not publicly available, a typical stability-indicating method for aripiprazole can be adapted and validated for its quantification.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) |
| Detection | UV at a specified wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: The specific gradient or isocratic elution conditions, buffer pH, and organic modifier ratio need to be optimized to achieve adequate separation of this compound from aripiprazole and other potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are powerful techniques for the identification and quantification of this compound, especially at low levels. The high sensitivity and selectivity of mass spectrometry allow for unambiguous identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
Expected Mass Spectrometric Data:
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of this compound. These should be considered as starting points and require optimization and validation for specific applications.
Protocol 1: Synthesis of this compound Reference Standard
This protocol describes a general method for the oxidation of aripiprazole to form the N,N-Dioxide, which can then be purified and used as a reference standard.
Materials:
-
Aripiprazole
-
m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
-
Sodium sulfite (B76179) solution
-
Magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Dissolve aripiprazole in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a stoichiometric excess of an oxidizing agent (e.g., m-CPBA) portion-wise while maintaining the low temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite solution.
-
Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a water wash.
-
Dry the organic layer over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the this compound.
-
Characterize the purified product by NMR, MS, and HPLC to confirm its identity and purity.
Protocol 2: HPLC Analysis of this compound
This protocol provides a framework for the quantitative analysis of this compound in a drug substance or product.
Equipment and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Aripiprazole drug substance or product for analysis
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer reagents (e.g., potassium phosphate, sodium acetate)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase as per the optimized method. For example, a mixture of a phosphate buffer (pH adjusted) and acetonitrile. Degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of known concentration. Prepare working standard solutions by further dilution.
-
Preparation of Sample Solution: Accurately weigh a known amount of the aripiprazole drug substance or product and dissolve it in the diluent to obtain a solution with a concentration within the linear range of the method.
-
Chromatographic Analysis:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the standard and sample solutions in replicate.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the analyte with that of the reference standard.
Visualizations
Metabolic Pathway of Aripiprazole
Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, CYP3A4 and CYP2D6.[4] This process can lead to the formation of various metabolites, including the active metabolite dehydroaripiprazole (B194390) and oxidized species such as this compound.
Caption: Metabolic pathway of aripiprazole.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the analysis of this compound using HPLC.
References
- 1. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Detection of Aripiprazole N,N-Dioxide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Aripiprazole (B633) N,N-Dioxide in the presence of Aripiprazole. Aripiprazole N,N-Dioxide is a potential oxidative degradation product and metabolite of Aripiprazole, an atypical antipsychotic drug.[1][2] The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of Aripiprazole drug substance and product.[3][4]
Introduction
Aripiprazole is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[5] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound can be formed during oxidative stress conditions and has been identified as a degradation product.[1] Therefore, a validated analytical method capable of separating and quantifying this impurity is essential.
This document provides a detailed protocol for an HPLC-UV method that effectively separates Aripiprazole from its N,N-Dioxide impurity, demonstrating specificity, linearity, accuracy, and precision.
Chemical Structures:
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 448.4 | |
| This compound | C₂₃H₂₇Cl₂N₃O₄ | 480.4 |
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector (e.g., Shimadzu SCL-10 VP, Waters Alliance).[6]
-
Analytical Column: Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm particle size, or equivalent.[7]
-
Chemicals:
-
Aripiprazole Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Purified Water (HPLC Grade)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.2% Trifluoroacetic Acid (TFA) in Water[3][8] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[5][6][9] |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 215 nm[5][10][11] |
| Injection Volume | 20 µL[7][12] |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 72 | 28 |
| 10.0 | 70 | 30 |
| 20.0 | 60 | 40 |
| 25.0 | 37 | 63 |
| 26.0 | 72 | 28 |
| 30.0 | 72 | 28 |
Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (Aripiprazole): Accurately weigh and transfer about 25 mg of Aripiprazole RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent to obtain a concentration of 500 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Transfer 1.0 mL of the Aripiprazole Standard Stock Solution and 1.5 mL of the this compound Standard Stock Solution into a 100 mL volumetric flask. Dilute to volume with diluent. This solution contains 5 µg/mL of Aripiprazole and 1.5 µg/mL of this compound (representing 0.3% impurity level).
-
Sample Preparation (Drug Substance): Accurately weigh and transfer about 25 mg of the Aripiprazole sample into a 50 mL volumetric flask. Prepare similarly to the Standard Stock Solution to obtain a final concentration of 500 µg/mL.[5]
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantitation.[3][13][14]
Table 3: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blank or placebo at the retention times of the analytes. Successful separation from other degradation products in forced degradation studies. Resolution > 2.0.[3] | Method must be specific. Resolution > 2.0. |
| Linearity (this compound) | ||
| Range | LOQ - 2.5 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995[2][15] |
| Accuracy (Recovery) | 98.5% - 103.2%[2][3] | 90.0% - 110.0% |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | < 1.5% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | < 2.0%[12] | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | Reportable |
Forced degradation studies showed that Aripiprazole is susceptible to oxidation, forming the N,N-Dioxide impurity, while being relatively stable under other stress conditions.[1][8][12][16] The method demonstrated its stability-indicating nature by effectively separating this degradant from the parent peak.
Visualizations
References
- 1. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Validation of Related Substances Methods by HPLC Meeting ICH and FDA Expectations – Pharma Validations [pharmavalidations.com]
- 5. akjournals.com [akjournals.com]
- 6. jipbs.com [jipbs.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. jocpr.com [jocpr.com]
- 11. [Application of HPLC-UV method for aripiprazole determination in serum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of Aripiprazole Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily through dehydrogenation, hydroxylation, and N-dealkylation by CYP3A4 and CYP2D6 enzymes.[1][2][3] The main active metabolite is dehydroaripiprazole (B194390).[4] Another identified metabolite is Aripiprazole N,N-Dioxide, formed via oxidation.[5][6]
Part 1: Validated LC-MS/MS Method for Aripiprazole and Dehydroaripiprazole in Human Plasma
This section outlines a typical validated method for the simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in human plasma. The parameters are a composite of several published methods.
Experimental Protocol
1. Materials and Reagents
-
Aripiprazole and Dehydroaripiprazole reference standards
-
Aripiprazole-d8 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid and ammonium (B1175870) formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation: Protein Precipitation A simple and rapid protein precipitation method is commonly used for sample cleanup.
-
Label autosampler vials for standards, quality controls, and unknown samples.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Aripiprazole-d8 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm) |
| Mobile Phase A | 10mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic |
| Composition | 85% Mobile Phase B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | ~5 minutes |
4. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument dependent |
5. MRM Transitions & Voltages
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aripiprazole | 448.2 | 285.1 | 25 |
| Dehydroaripiprazole | 446.2 | 285.1 | 25 |
| Aripiprazole-d8 (IS) | 456.2 | 285.1 | 25 |
Method Performance Characteristics
The following table summarizes typical validation parameters for this type of assay.
| Parameter | Aripiprazole | Dehydroaripiprazole |
| Linearity Range | 0.1 - 500 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coeff. (r²) | > 0.995 | > 0.995 |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 10% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
Experimental Workflow Diagram
Caption: Workflow for Aripiprazole and Dehydroaripiprazole Analysis.
Part 2: Hypothetical Protocol for LC-MS/MS Analysis of this compound in Human Plasma
This section proposes a starting point for developing a robust LC-MS/MS method for this compound. This protocol is for research and development purposes and requires full validation.
Rationale and Considerations
-
Structure: this compound has a molecular weight of 480.38 g/mol (C₂₃H₂₇Cl₂N₃O₄).[5][6] This corresponds to the addition of two oxygen atoms to the parent aripiprazole molecule.
-
Stability: N-oxide metabolites can be thermally unstable and may degrade back to the parent compound in the MS source or during sample preparation.[7] It is crucial to use moderate temperatures and consider the pH of the mobile phase.
-
Fragmentation: A characteristic fragmentation of N-oxides can be the neutral loss of oxygen ([M+H-16]⁺).[8][9] This, along with fragmentation of the core aripiprazole structure, can be used to propose MRM transitions.
Proposed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (highly recommended, if available) or a suitable structural analog.
-
Reagents as listed in Part 1.
2. Sample Preparation The protein precipitation method described in Part 1 is a good starting point. However, given the potential instability of N-oxides, solid-phase extraction (SPE) could be explored to achieve a cleaner extract and potentially gentler extraction conditions.
3. Proposed Liquid Chromatography Conditions A gradient elution may be necessary to separate this compound from the parent drug, other metabolites, and endogenous plasma components.
| Parameter | Proposed Value |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C (to minimize on-column degradation) |
4. Proposed Mass Spectrometry Conditions Soft ionization conditions are recommended.
| Parameter | Proposed Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
5. Proposed MRM Transitions for Method Development The precursor ion will be [M+H]⁺ = 481.4 m/z. Several product ions should be investigated to find the most intense and specific transitions.
| Compound | Precursor Ion (m/z) | Proposed Product Ions (m/z) | Rationale |
| This compound | 481.4 | 465.4 | Loss of one oxygen atom ([M+H-16]⁺) |
| 449.4 | Loss of two oxygen atoms ([M+H-32]⁺) | ||
| 285.1 | Fragmentation of the core structure (similar to aripiprazole) | ||
| 314.1 | Cleavage of the butoxy side chain |
Final selection of the product ion and collision energy will require experimental optimization using a reference standard.
Method Development and Validation Strategy
-
Infusion & Optimization: Infuse the this compound standard to determine the optimal precursor and product ions, and to fine-tune MS parameters like collision energy and cone voltage.
-
Chromatography Development: Optimize the LC gradient to ensure separation from aripiprazole, dehydroaripiprazole, and any interfering peaks from the plasma matrix.
-
Stability Assessment: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw cycles, bench-top, and long-term storage) and in the processed sample in the autosampler.
-
Full Validation: Conduct a full method validation according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Hypothetical Workflow Diagram
Caption: Development Workflow for this compound Method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Aripiprazole N,N-Dioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the quantitative analysis of Aripiprazole N,N-Dioxide, a metabolite of the atypical antipsychotic drug Aripiprazole. While specific validated quantitative methods for this compound are not widely published, this guide offers a proposed analytical approach based on established methods for Aripiprazole and its other metabolites.
Introduction
Aripiprazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP2D6 and CYP3A4, through pathways such as N-dealkylation, hydroxylation, and dehydrogenation.[1][2] One of the metabolites formed is this compound. The formation of N-oxides is a recognized metabolic pathway for drugs containing nitrogen atoms, often mediated by CYP enzymes and flavin-containing monooxygenases (FMOs). A study on the synthesis and characterization of Aripiprazole metabolites has confirmed the preparation of Aripiprazole-1,4-di-N-oxide, which corresponds to this compound.[3] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies.
Proposed Quantitative Analytical Method: HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique for the quantification of pharmaceuticals and their metabolites.[4][5][6][7] Based on existing methods for Aripiprazole and its impurities, a reliable quantitative method for this compound can be developed and validated.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Internal Standard | Aripiprazole or a structurally similar compound |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard at a concentration of 1 mg/mL in the same solvent. A working IS solution of a specific concentration (e.g., 10 µg/mL) should be prepared by diluting the stock solution with the mobile phase.
Sample Preparation (from a solid dosage form for impurity analysis)
-
Weigh and finely powder a representative sample of the drug product.
-
Accurately weigh a portion of the powder equivalent to a known amount of Aripiprazole.
-
Dissolve the powder in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Spike the filtered sample solution with a known concentration of the internal standard.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Record the peak areas for this compound and the internal standard.
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the regression equation.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or other known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, pH, and temperature. |
Visualizations
Metabolic Pathway of Aripiprazole
Aripiprazole undergoes extensive metabolism, primarily through the action of CYP2D6 and CYP3A4 enzymes.[1][2] The formation of N-oxides is a potential metabolic route.
Caption: Metabolic pathway of Aripiprazole leading to various metabolites, including N,N-Dioxide.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a pharmaceutical sample.
References
- 1. ClinPGx [clinpgx.org]
- 2. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. jipbs.com [jipbs.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of Aripiprazole N,N-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole, an atypical antipsychotic medication, undergoes metabolism in the body, leading to the formation of various metabolites. One such metabolite is Aripiprazole N,N-Dioxide, formed through the oxidation of the parent drug.[1] This document provides a detailed protocol for the chemical synthesis and purification of this compound, a critical reference standard for metabolic studies and impurity profiling in the development and manufacturing of Aripiprazole.
Synthesis of this compound
The synthesis of this compound (also referred to as Aripiprazole-1,4-di-N-oxide) is achieved through the oxidation of Aripiprazole.[1] The following protocol is based on established methods for the preparation of N-oxides of Aripiprazole.[1]
Experimental Protocol:
Materials:
-
Aripiprazole
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)
Procedure:
-
Dissolution: Dissolve Aripiprazole in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Cool the solution in an ice bath. Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of Aripiprazole to m-CPBA should be optimized to favor the formation of the di-N-oxide. A significant excess of m-CPBA is typically required.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting material, mono-N-oxide intermediates, and other byproducts. Recrystallization is a common and effective method for this purpose.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent system for recrystallization. Ethanol is a commonly used solvent for the crystallization of Aripiprazole and its derivatives.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound as reported in the literature.
| Parameter | Value | Reference |
| Yield | 42.0% | [1] |
| Purity (by HPLC) | 96.43% | [1] |
| Molecular Mass | 480 g/mol | [1] |
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight. The molecular ion peak is expected at m/z 480.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. The spectrum should show bands corresponding to the carbonyl group (around 1683 cm⁻¹) and the aromatic C-Cl bond (around 1173 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for Aripiprazole N,N-Dioxide as a Urinary Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Monitoring patient adherence to aripiprazole treatment is crucial for therapeutic success. The analysis of aripiprazole and its metabolites in urine samples offers a non-invasive method for assessing medication compliance. While several metabolites of aripiprazole have been identified, Aripiprazole N,N-Dioxide has emerged as a potential biomarker for this purpose. This document provides detailed application notes and protocols for the quantification of this compound in human urine samples.
Aripiprazole is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, through dehydrogenation, hydroxylation, and N-dealkylation.[1][2] This metabolic activity results in the formation of several metabolites, including the active metabolite dehydroaripiprazole (B194390) and the inactive metabolite OPC-3373.[3] this compound is another metabolite formed through the oxidation of aripiprazole.[4][5] While dehydroaripiprazole and OPC-3373 are commonly monitored, the distinct chemical properties of this compound may offer advantages in detection and quantification, making it a valuable addition to adherence monitoring panels.
Metabolic Pathway of Aripiprazole
The metabolic conversion of aripiprazole is a complex process involving several enzymatic pathways. The diagram below illustrates the major metabolic routes, including the formation of this compound.
References
Application Notes and Protocols for the Pharmacokinetic Study of Aripiprazole N,N-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of several metabolites. While the pharmacokinetics of aripiprazole and its major active metabolite, dehydroaripiprazole (B194390), are well-characterized, other metabolites, such as Aripiprazole N,N-dioxide, are less studied. This compound is a metabolite formed through the oxidation of the piperazine (B1678402) nitrogens of aripiprazole.[1][2] Understanding the pharmacokinetics of this metabolite is essential for a comprehensive evaluation of the disposition and metabolic profile of aripiprazole.
These application notes provide detailed protocols for the synthesis of an this compound reference standard and a robust analytical method for its quantification in plasma, enabling researchers to conduct pharmacokinetic studies.
Synthesis of this compound Reference Standard
The availability of a pure reference standard is a prerequisite for the quantitative analysis of this compound in biological matrices. The following protocol is based on established methods for the synthesis of aripiprazole N-oxides.[1]
Protocol for the Synthesis of Aripiprazole-1,4-di-N-oxide (this compound) [1]
-
Dissolution: Dissolve Aripiprazole in a suitable organic solvent such as dichloromethane (B109758) or chloroform.
-
Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution in a stoichiometric amount appropriate for the di-N-oxidation. The reaction should be carried out at a controlled temperature, typically at room temperature or below, to avoid over-oxidation or degradation.
-
Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a reducing agent, such as a solution of sodium thiosulfate (B1220275) or sodium bisulfite.
-
Extraction: Wash the organic layer with an aqueous basic solution, such as sodium bicarbonate, to remove acidic byproducts. Subsequently, wash with brine and dry the organic layer over an anhydrous salt like sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude this compound using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to isolate the pure compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Analytical Protocol for Quantification of this compound in Plasma
A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma. The following protocol is adapted from validated methods for aripiprazole and its other metabolites.[3][4][5]
Sample Preparation
Choose one of the following extraction methods based on laboratory resources and desired sample cleanup.
a) Protein Precipitation (PPT) [6]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Liquid-Liquid Extraction (LLE) [3][7]
-
To 200 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 1 M sodium hydroxide).
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
c) Solid-Phase Extraction (SPE) [8][9][10]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 200 µL of the plasma sample (pre-treated with the internal standard and diluted with a weak acid).
-
Wash the cartridge with 1 mL of an acidic aqueous solution followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusing a standard solution of this compound. The expected m/z would be [M+H]+. |
| Product Ion (Q3) | To be determined by fragmentation of the precursor ion. |
| Collision Energy | To be optimized for the specific precursor-product ion transition. |
| Dwell Time | 100 ms |
Data Presentation
While specific pharmacokinetic data for this compound is not currently available in the public domain, the following table illustrates how such data, once generated using the protocols above, should be presented. For comparative purposes, published pharmacokinetic parameters for aripiprazole and dehydroaripiprazole are included.
| Parameter | Aripiprazole | Dehydroaripiprazole | This compound |
| Tmax (hours) | 3 - 5 | ~5 | To be determined |
| Cmax (ng/mL) | Dose-dependent | ~40% of Aripiprazole Cmax | To be determined |
| AUC (ng*h/mL) | Dose-dependent | ~40% of Aripiprazole AUC | To be determined |
| t1/2 (hours) | ~75 | ~94 | To be determined |
| Volume of Distribution (L/kg) | 4.9 | Not well characterized | To be determined |
| Protein Binding (%) | >99 | >99 | To be determined |
Data for Aripiprazole and Dehydroaripiprazole are sourced from various pharmacokinetic studies.[8][11]
Visualizations
Aripiprazole Metabolism Pathway
Caption: Metabolic pathways of aripiprazole.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. akjournals.com [akjournals.com]
- 4. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation of aripiprazole-loaded pH-modulated solid dispersions via hot-melt extrusion technology: In vitro and In vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in plasma by capillary electrophoresis combining on-column field-amplified sample injection and application in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02457H [pubs.rsc.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Toxicological Screening of Aripiprazole N,N-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633), an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these is Aripiprazole N,N-dioxide, a product of oxidation.[1][2] While the primary active metabolite is dehydroaripiprazole, the detection and quantification of minor or less-studied metabolites like this compound are crucial in comprehensive toxicological screenings. This is particularly important in cases of overdose or to understand idiosyncratic adverse drug reactions. These application notes provide a framework for the toxicological screening of this compound, including a detailed analytical protocol and relevant biological context.
Aripiprazole is metabolized in the liver via N-dealkylation, hydroxylation, and dehydrogenation, primarily by CYP3A4 and CYP2D6 enzymes.[3] The formation of N-oxides, including the N,N-dioxide, represents one of the oxidative metabolic pathways.[4]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in published toxicological studies, the following table presents a summary of analytical parameters for the quantification of aripiprazole and its major metabolite, dehydroaripiprazole, using a validated GC-MS method in serum. These values can serve as a reference for the development and validation of an assay for this compound.
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Aripiprazole | 16 - 500 | 14.4 | 75.4 | |
| Dehydroaripiprazole | 8 - 250 | 6.9 | 102.3 |
Experimental Protocols
The following is a detailed protocol for the detection and quantification of this compound in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is adapted from a validated method for aripiprazole and its other metabolites.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from the urine matrix and remove interfering substances.
-
Materials:
-
Human urine samples
-
This compound reference standard
-
Internal Standard (IS) (e.g., Aripiprazole-d8)
-
SPE cartridges (e.g., Mixed-mode cation exchange)
-
Methanol (B129727), Acetonitrile, Formic acid (LC-MS grade)
-
Deionized water
-
-
Procedure:
-
Thaw urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add 50 µL of the internal standard working solution.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid in deionized water, followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. UPLC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify this compound.
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of the reference standard)
-
Internal Standard (Aripiprazole-d8): 456.2 > 293.2
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
3. Method Validation
The method should be validated according to established guidelines, assessing the following parameters:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity: A calibration curve should be constructed using at least five non-zero standards. A correlation coefficient (r²) > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term).
Visualizations
Signaling Pathways
Aripiprazole's unique pharmacological profile is characterized by its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. These actions are believed to contribute to its efficacy and favorable side-effect profile.
Caption: Aripiprazole's partial agonism at D2 receptors.
Caption: Aripiprazole's activity at 5-HT1A and 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for the toxicological screening of this compound in a research or clinical setting.
Caption: Toxicological screening workflow for this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the toxicological screening of this compound. While specific quantitative data for this metabolite remains scarce in the literature, the outlined UPLC-MS/MS method provides a robust starting point for its sensitive and selective determination in biological matrices. The included diagrams of the signaling pathways and experimental workflow serve to contextualize the toxicological assessment of aripiprazole and its metabolites, aiding researchers and clinicians in their investigations. Further research is warranted to establish the pharmacokinetic profile and potential toxicological significance of this compound.
References
- 1. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 2. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
Troubleshooting & Optimization
Technical Support Center: Aripiprazole N,N-Dioxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Aripiprazole N,N-Dioxide, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Question 1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot and enhance your reaction efficiency.
-
Incomplete Oxidation: The primary cause of low yield is often incomplete oxidation of the tertiary amine groups on the piperazine (B1678402) ring of Aripiprazole.
-
Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent is used. An excess of the oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is often required to drive the reaction to completion. However, excessive amounts can lead to unwanted side reactions. A stepwise addition of the oxidizing agent may improve selectivity and yield.
-
Reaction Time and Temperature: The oxidation of both nitrogen atoms may require extended reaction times or elevated temperatures. Monitor the reaction progress using an appropriate analytical method like HPLC to determine the optimal reaction time. Be cautious with increasing the temperature, as it can also promote the formation of degradation products.
-
-
Side Reactions and Impurity Formation: The formation of byproducts can significantly reduce the yield of the desired product.
-
Mono-N-Oxide Formation: A common byproduct is the formation of Aripiprazole N-oxide (either at the N1 or N4 position of the piperazine ring). To favor the formation of the N,N-Dioxide, a higher molar ratio of the oxidizing agent and potentially longer reaction times are necessary.[1]
-
Ring Opening or Degradation: Harsh reaction conditions, such as high temperatures or highly acidic or basic environments, can lead to the degradation of the Aripiprazole molecule. Maintain controlled temperature and pH throughout the reaction.
-
Starting Material Impurities: Impurities in the starting Aripiprazole can react with the oxidizing agent, consuming it and leading to a lower yield of the desired product. Ensure the purity of your starting material before proceeding with the oxidation.
-
-
Work-up and Purification Issues: Product loss during the isolation and purification steps is a common contributor to low overall yield.
-
Extraction: this compound may have different solubility properties compared to Aripiprazole and the mono-N-oxide byproducts. Optimize your extraction procedure, including the choice of solvent and pH adjustments, to ensure efficient separation.
-
Crystallization/Precipitation: The choice of solvent for crystallization or precipitation is critical. An inappropriate solvent can lead to incomplete precipitation or the co-precipitation of impurities.
-
Chromatography: If using column chromatography for purification, select a suitable stationary and mobile phase to achieve good separation between this compound and other reaction components.
-
Question 2: I am observing multiple spots on my TLC/peaks in my HPLC analysis besides my desired this compound. How can I identify and minimize these impurities?
Answer:
The presence of multiple impurities is a common challenge. Here’s how you can approach their identification and mitigation:
-
Impurity Identification:
-
Reference Standards: If available, co-inject reference standards of potential impurities, such as Aripiprazole, Aripiprazole-1-N-oxide, and Aripiprazole-4-N-oxide, with your reaction mixture in the HPLC analysis to confirm their presence.[1]
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing their molecular weights. This can help in elucidating their structures.
-
Forced Degradation Studies: Performing forced degradation studies on Aripiprazole (e.g., under oxidative, acidic, basic, thermal, and photolytic stress) can help in generating potential degradation products and understanding their chromatographic behavior.
-
-
Minimizing Impurities:
-
Control Reaction Conditions: As mentioned earlier, carefully control the reaction temperature, time, and stoichiometry of the oxidizing agent to minimize the formation of side products.
-
Purification Strategy: A multi-step purification process might be necessary. This could involve an initial extraction to remove the bulk of unreacted starting material, followed by column chromatography to separate the N,N-Dioxide from the mono-N-oxides and other closely related impurities. Recrystallization can be a final step to achieve high purity.
-
Inert Atmosphere: While oxidation is the desired reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent unwanted side oxidations at other sensitive parts of the molecule, although this is less common for N-oxidation reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves the direct oxidation of Aripiprazole. A common method employs an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent such as dichloromethane (B109758) or chloroform. The reaction involves the oxidation of the two tertiary nitrogen atoms of the piperazine moiety to their corresponding N-oxides.[1]
Q2: Which analytical techniques are recommended for monitoring the synthesis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the progress of the reaction and assessing the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction. For structural confirmation and impurity identification, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: What are the expected challenges in scaling up the synthesis of this compound?
A3: Scaling up the synthesis can present challenges related to:
-
Heat Management: Oxidation reactions are often exothermic. Efficient heat dissipation is crucial to maintain a controlled temperature and prevent runaway reactions and byproduct formation.
-
Mixing: Ensuring homogeneous mixing of the reactants, especially if the starting material or product has limited solubility, becomes more challenging in larger reactors.
-
Work-up and Isolation: Handling larger volumes during extraction, filtration, and drying requires appropriate equipment and optimized procedures to minimize product loss.
-
Safety: Oxidizing agents can be hazardous, especially in large quantities. Proper safety precautions and engineering controls are paramount.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on literature procedures.[1]
Synthesis of Aripiprazole-1,4-di-N-oxide (this compound)
-
Materials:
-
Aripiprazole
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Aripiprazole (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (2.5-3.0 equivalents) portion-wise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to quench excess m-CPBA), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the pure this compound.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of key parameters on the synthesis of this compound.
| Experiment ID | m-CPBA (Equivalents) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
| 1 | 2.2 | 12 | 25 | 65 | 90 |
| 2 | 2.5 | 24 | 25 | 78 | 95 |
| 3 | 3.0 | 24 | 25 | 85 | 98 |
| 4 | 3.0 | 12 | 40 | 82 | 93 (impurities observed) |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Aripiprazole N,N-Dioxide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Aripiprazole N,N-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a potential impurity and metabolite of Aripiprazole, an atypical antipsychotic medication. Its purification is chall[][2][3]enging due to its structural similarity to Aripiprazole and other related impurities, making separation difficult. The presence of two N-oxide functional groups can also affect its stability and chromatographic behavior.
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Specifically for Aripipra[4]zole, known impurities that could potentially interfere with N,N-Dioxide purification include:
-
Aripiprazole
-
Aripiprazole N-oxide --INVALID-LINK--4
-
Dehydroaripiprazole *[4][5] Various process-relat[]ed impurities such as 1-(2,3-dichlorophenyl)-piperazine and 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Q3: What analytical te[4]chniques are recommended for purity assessment of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of Aripiprazole and its related compounds, including the N,N-Dioxide. Mass spectrometry (MS) co[4][6][7]upled with HPLC can be used for identification and characterization of impurities.
Troubleshooting Guid[8]e
| Problem | Potential Cause | Recommended Solution |
| Poor separation between this compound and other impurities (e.g., Aripiprazole, mono-N-oxide). | Inadequate chromatographic conditions (mobile phase, column, gradient). | Optimize the HPLC method. Consider using a reversed-phase C18 column with a gradient elution program. A mobile phase consisting of a phosphate (B84403) buffer (pH around 3.0) and acetonitrile (B52724) is often a good starting point. An ion-pairing agent like[4][7] sodium pentanesulfonate can also improve separation. |
| Degradation of Arip[4][7]iprazole N,N-Dioxide during purification. | Exposure to harsh conditions such as strong acids, bases, high temperatures, or strong oxidizing agents. | Conduct purification steps under mild conditions. Avoid prolonged exposure to extreme pH and high temperatures. Forced degradation studies can help identify conditions under which the compound is unstable. |
| Low recovery of Ari[6][8]piprazole N,N-Dioxide after purification. | Adsorption of the compound onto the stationary phase or insolubility in the mobile phase. | Modify the mobile phase composition to improve solubility. Consider using a different stationary phase. Ensure the sample is fully dissolved in the injection solvent. |
| Presence of unknown peaks in the chromatogram. | Formation of new impurities or degradation products. | Utilize HPLC-MS (e.g., QToF-MS) to identify the mass of the unknown peaks and elucidate their structures. This can help in understa[9]nding the degradation pathway or side reactions. |
Experimental Protocols
Key Experiment: HPLC Purity Analysis
This protocol provides a general framework for the purity analysis of this compound. Optimization will be required based on the specific impurity profile and available instrumentation.
Objective: To separate and quantify this compound from Aripiprazole and other potential impurities.
Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC gr[7]ade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Sodium pentanesulfonate (optional ion-pairing agent)
-
Water (HPLC grade)
-
[4][7] Reference standards for Aripiprazole and any known impurities
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., dissolve 1.11 g of KH2PO4 in 1 L of water, add 1.2 g of sodium pentanesulfonate if used, and adjust pH to 3.0 with orthophosphoric acid).
-
Mobile Phase B:[7] Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Prepare working standard solutions at various concentrations to establish linearity.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavel[7]ength: 215 nm is often used for good sensitivity for Aripiprazole and its impurities.
-
Injection Volum[7]e: 20 µL.
-
Gradient Program: A gradient elution is typically necessary for good separation. An example gradient could be:
-
0-10 min: 30% B
-
10-40 min: 30-40% B
-
40-50 min: 40-63% B
-
50-60 min: 63% B
-
60-61 min: 63-30% B
-
61-70 min: 30% B (This is an example, and the gradient should be optimized for the specific separation).
-
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the reference standards.
-
Calculate the purity of this compound and the percentage of each impurity using the peak areas.
-
Data Presentation
Table 1: Example Chromatographic Parameters for Aripiprazole and Related Impurities
| Compound | Retention Time (min) (Example) | Relative Retention Time (RRT) (vs. Aripiprazole) |
| Impurity V | 4.9 | 0.28 |
| Impurity I | 9.5 | 0.54 |
| Aripiprazole | 17.5 | 1.00 |
| Aripiprazole N-oxide (Impurity IX) | 25.8 | 1.47 |
| Impurity VI | 31.2 | 1.78 |
| Impurity VII | 38.5 | 2.20 |
| Impurity VIII | 47.3 | 2.70 |
| This compound | To be determined | To be determined |
Note: The retention time for this compound will depend on the specific chromatographic conditions and needs to be experimentally determined.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Simplified metabolic and degradation pathways of Aripiprazole.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Aripiprazole N,N-Dioxide Analytical Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Aripiprazole (B633) N,N-dioxide in analytical samples.
Introduction to Aripiprazole N,N-Dioxide
Aripiprazole is an atypical antipsychotic medication metabolized in the liver via dehydrogenation, hydroxylation, and N-dealkylation, primarily by CYP3A4 and CYP2D6 enzymes[1][2][3]. One of the metabolites formed through oxidation is this compound[4]. This compound is also known to form as a degradation product of aripiprazole under certain stress conditions, particularly oxidation and thermal stress[3][5][6][7]. Due to its potential presence in analytical samples, understanding its stability is crucial for accurate bioanalysis.
N-oxide metabolites, in general, are known to be potentially unstable and can revert to the parent drug under certain analytical conditions, which can lead to inaccurate quantification[1]. This guide addresses these potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in analytical testing?
A1: this compound is a metabolite of aripiprazole formed via oxidation[4]. It is also a known degradation product that can form during manufacturing, storage, or even sample processing under oxidative and thermal stress conditions[3][5][6][7]. Its presence as an impurity or metabolite necessitates the use of stability-indicating analytical methods to ensure accurate quantification of aripiprazole and its related compounds.
Q2: Under what conditions is this compound likely to form in my samples?
A2: Forced degradation studies have shown that aripiprazole degrades to form an N-oxide impurity under oxidative conditions (e.g., exposure to hydrogen peroxide) and thermal stress[3][5][6][7]. Therefore, it is crucial to minimize exposure of samples to oxidizing agents and high temperatures during collection, processing, and storage.
Q3: Is this compound stable in biological matrices like plasma and serum?
A3: While specific quantitative stability data for this compound in biological matrices is limited in the available literature, N-oxide metabolites as a class are known to be potentially unstable. They can be susceptible to in-vitro reduction back to the parent drug, aripiprazole[1]. This process can be influenced by the sample matrix, presence of hemolysis, and sample handling procedures[1]. For instance, studies on other N-oxide metabolites have shown significant reversion to the parent drug in hemolyzed plasma.
Q4: What are the best practices for handling and storing samples to ensure the stability of this compound?
A4: Based on the general principles for N-oxide metabolite stability, the following practices are recommended:
-
Avoid Hemolysis: Collect blood samples carefully to prevent hemolysis, as components released from red blood cells can promote the reduction of N-oxides.
-
Use Appropriate Anticoagulant: EDTA plasma is often the preferred matrix for stability studies of many drugs and their metabolites[6].
-
Control Temperature: Keep samples cold during processing (e.g., on ice) and store them at appropriate frozen temperatures (e.g., -20°C or -80°C) for long-term storage.
-
Minimize Light Exposure: Protect samples from light, especially if photostability has not been established.
-
Use Neutral or Near-Neutral pH: N-oxide stability can be pH-dependent. Maintaining a pH close to neutral during sample processing is a good starting point.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no detection of this compound and unexpectedly high concentrations of Aripiprazole. | Reduction of this compound back to the parent drug during sample preparation. | 1. Evaluate Sample Quality: Check for and avoid using hemolyzed plasma samples. 2. Optimize Sample Extraction: - Solvent Selection: If using protein precipitation, switch from methanol (B129727) to acetonitrile (B52724), as acetonitrile has been shown to minimize the conversion of N-oxides. - Acidification: Consider adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent to potentially stabilize the N-oxide. 3. Control Temperature: Maintain low temperatures throughout the sample preparation process. Keep samples on ice and use a refrigerated centrifuge. |
| Poor reproducibility of this compound quantification. | Inconsistent degradation of this compound across samples. | 1. Standardize Sample Handling: Ensure a consistent and rapid workflow from sample collection to analysis to minimize the time samples spend at room temperature. 2. Check for Matrix Effects: The presence of endogenous components in the biological matrix can affect ionization efficiency and lead to variability. Evaluate matrix effects during method validation. 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can help to compensate for variability during sample extraction and analysis. |
| Appearance of unexpected peaks or poor peak shape for this compound. | Degradation of this compound during analysis or co-elution with other components. | 1. Optimize LC-MS/MS Parameters: - Chromatographic Separation: Ensure that the analytical method provides adequate separation of this compound from aripiprazole and other potential metabolites and degradation products. - Ion Source Temperature: Minimize the ion source temperature to the lowest level that still provides adequate sensitivity to reduce the risk of in-source fragmentation or degradation. 2. Evaluate Mobile Phase pH: The stability of N-oxides can be pH-dependent. Experiment with different mobile phase pH values to improve peak shape and stability. |
Data on Stability of Aripiprazole and a Key Metabolite
Table 1: Freeze-Thaw Stability of Aripiprazole and Dehydroaripiprazole in Human Plasma [6]
| Analyte | Matrix | Number of Freeze-Thaw Cycles | Stability |
| Aripiprazole | Human Plasma (EDTA) | 3 | Stable |
| Dehydroaripiprazole | Human Plasma (EDTA) | 3 | Stable |
Table 2: Short-Term and Long-Term Stability of Aripiprazole and Dehydroaripiprazole [6]
| Analyte | Matrix | Storage Condition | Duration | Stability |
| Aripiprazole | Human Plasma (EDTA) | Ambient Temperature | 5 days | Stable |
| Dehydroaripiprazole | Human Plasma (EDTA) | Ambient Temperature | 5 days | Stable |
| Aripiprazole | Human Plasma (EDTA) | 2-8°C | 4 weeks | Stable |
| Dehydroaripiprazole | Human Plasma (EDTA) | 2-8°C | 4 weeks | Stable |
| Aripiprazole | Human Plasma (EDTA) | -20°C | 2 years | Stable |
| Dehydroaripiprazole | Human Plasma (EDTA) | -20°C | 1 year | Stable |
| Aripiprazole | Human Serum | Ambient Temperature | 5 days | Unstable |
| Dehydroaripiprazole | Human Serum | Ambient Temperature | 5 days | Unstable |
| Aripiprazole | Human Serum | 2-8°C | 3 weeks | Unstable |
| Dehydroaripiprazole | Human Serum | 2-8°C | 3 weeks | Unstable |
| Aripiprazole | Human Serum | -20°C | 9 months | Unstable |
| Dehydroaripiprazole | Human Serum | -20°C | 9 months | Unstable |
Experimental Protocols
Protocol 1: Forced Degradation Study of Aripiprazole
This protocol is a general representation of forced degradation studies performed on aripiprazole to identify potential degradation products, including N-oxides[3][6].
-
Preparation of Stock Solution: Prepare a stock solution of aripiprazole in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1 M HCl) and heat.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 1 M NaOH) and heat.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/m²).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.
Protocol 2: Stability-Indicating HPLC Method for Aripiprazole and Its Impurities
The following is a representative HPLC method for the analysis of aripiprazole and its related substances, including the N-oxide[6].
-
Chromatographic System:
-
Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol, water, and orthophosphoric acid.
-
Elution: Isocratic
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm for aripiprazole and 224 nm for impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
Visualizations
Caption: Metabolic pathways of aripiprazole.
Caption: General workflow for analytical sample stability testing.
References
- 1. altasciences.com [altasciences.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of a Manufacturing Process on the Stability of Microcrystalline Long-Acting Injections: A Case Study on Aripiprazole Monohydrate | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Aripiprazole N,N-Dioxide LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of Aripiprazole (B633) N,N-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Aripiprazole N,N-Dioxide analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your LC-MS/MS method.[1][2] For this compound, which is a metabolite of Aripiprazole, common biological matrices like plasma or serum contain numerous endogenous components such as phospholipids (B1166683), salts, and proteins that can cause these effects.
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-column infusion experiment.[1][3] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[1][3] A blank matrix sample is then injected.[1][3] Any fluctuation in the baseline signal of the analyte at the retention time of interfering components indicates the presence of matrix effects.[1][3] Another approach is to compare the response of the analyte in a clean solution versus its response when spiked into an extracted blank matrix.
Q3: What are the most common sources of matrix effects in bioanalytical samples?
A3: In biological matrices like plasma and serum, phospholipids from cell membranes are a major contributor to matrix effects, particularly in electrospray ionization (ESI). Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation. These components can compete with this compound for ionization in the MS source.
Q4: Can the choice of internal standard (IS) help mitigate matrix effects?
A4: Yes, using an appropriate internal standard is crucial. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a more accurate quantification. If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[4][5] - Use a Stable Isotope-Labeled Internal Standard: This will help to compensate for variations in matrix effects. |
| Low signal intensity (ion suppression) | Co-eluting matrix components are suppressing the ionization of this compound. | - Improve Chromatographic Separation: Modify the mobile phase composition or gradient to separate the analyte from interfering peaks.[1] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[1] - Change Ionization Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[5] |
| High signal intensity (ion enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | - Improve Chromatographic Separation: As with ion suppression, separating the analyte from the enhancing components is key.[1] - Re-evaluate Sample Preparation: The current method may be concentrating an enhancing compound along with your analyte. |
| Inconsistent recovery | The extraction efficiency of this compound is variable. | - Optimize Extraction pH: For LLE, adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction into the organic solvent.[4] - Select an Appropriate SPE Sorbent: Choose an SPE cartridge that provides good retention for this compound and allows for effective washing of interferences. |
Experimental Protocols
Post-Column Infusion Experiment to Detect Matrix Effects
This experiment helps to identify regions in the chromatogram where matrix effects occur.
Methodology:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in methanol).
-
Set up the LC-MS/MS system. The analytical column is connected to the MS source via a T-junction.
-
Infuse the this compound solution through the T-junction into the MS source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
While the analyte is being infused, inject a prepared blank matrix sample (e.g., extracted human plasma) onto the LC column.
-
Monitor the signal of the infused analyte. A stable baseline should be observed.
-
Any dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively.
Sample Preparation Protocols to Reduce Matrix Effects
The choice of sample preparation is critical for minimizing matrix effects.[4]
a) Protein Precipitation (PPT)
-
Principle: A simple and fast method where a solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[4]
-
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Caveat: This method is less effective at removing phospholipids and other endogenous components, which can lead to significant matrix effects.[6]
b) Liquid-Liquid Extraction (LLE)
-
Principle: Separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[4]
-
Protocol:
-
To 200 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Advantage: Provides a cleaner extract than PPT.[4]
c) Solid-Phase Extraction (SPE)
-
Principle: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[8]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the this compound and internal standard with a stronger solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Advantage: Generally provides the cleanest extracts and can significantly reduce matrix effects.
Quantitative Data Summary
The following table summarizes typical performance data from validated LC-MS/MS methods for Aripiprazole and its metabolites, which can serve as a benchmark when developing a method for this compound.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | > 80% | > 85%[9] | > 90% |
| Matrix Effect (%) | Can be significant (>25%) | Generally < 15% | Generally < 10% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[10] | 0.1 - 0.5 ng/mL[7] | 0.05 - 0.1 ng/mL[8] |
| Intra- and Inter-day Precision (%CV) | < 15% | < 10%[9] | < 10%[8] |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Comparison of common sample preparation techniques for bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Aripiprazole and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of aripiprazole (B633) and its primary active metabolite, dehydroaripiprazole (B194390).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing aripiprazole and its metabolites?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most prevalent techniques for the separation and quantification of aripiprazole and its metabolites.[1][2][3][4][5] These methods are often coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection.[6][7][8] Capillary electrophoresis has also been utilized for this purpose.[9]
Q2: What is the major active metabolite of aripiprazole that I should be separating?
A2: The major active metabolite that is typically monitored alongside aripiprazole is dehydroaripiprazole.[7][8][9][10][11][12][13][14] Several analytical methods have been developed for the simultaneous determination of both aripiprazole and dehydroaripiprazole in biological matrices.[7][9][13][14]
Q3: What are typical sample preparation techniques for plasma or serum samples?
A3: Common sample preparation techniques for the analysis of aripiprazole and its metabolites in plasma or serum include:
-
Liquid-Liquid Extraction (LLE): This is a frequently used method to extract the analytes from the biological matrix.[6][9]
-
Solid-Phase Extraction (SPE): SPE is another common technique for sample clean-up and concentration.[8][11]
-
Protein Precipitation: This is a simpler and faster method, often employed in high-throughput analysis.[3][15]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Rationale |
| Silanol (B1196071) interactions with basic compounds | Use a base-deactivated column (e.g., end-capped C18) or add a competing base like triethylamine (B128534) or diethylamine (B46881) (DEA) to the mobile phase.[16] | Aripiprazole is a basic compound and can interact with acidic silanol groups on the silica (B1680970) support of the column, leading to peak tailing. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH. For basic compounds like aripiprazole, a mobile phase pH around 3.5 has been shown to be effective.[2][16] | The pH of the mobile phase affects the ionization state of the analyte, which in turn influences its interaction with the stationary phase and peak shape. |
| Column overload | Reduce the sample concentration or injection volume. | Injecting too much sample can lead to peak distortion. |
| Contaminated guard column or column inlet | Replace the guard column or clean the column by flushing with a strong solvent. | Contamination can interfere with the proper interaction of the analyte with the stationary phase. |
Issue 2: Poor Resolution Between Aripiprazole and Dehydroaripiprazole
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate mobile phase composition | Optimize the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio. A gradient elution may be necessary to achieve optimal separation.[17] | The mobile phase composition directly influences the retention and selectivity of the analytes. |
| Incorrect column chemistry | Select a column with a different selectivity (e.g., phenyl-hexyl instead of C18).[16] | Different stationary phases offer varying separation mechanisms that can be exploited to improve resolution. |
| Suboptimal temperature | Adjust the column temperature. A temperature of around 30-35°C has been used in some methods.[1][3] | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. |
| Flow rate is too high or too low | Optimize the flow rate. Slower flow rates generally lead to better resolution but longer run times.[6] | Flow rate affects the time the analytes spend interacting with the stationary phase. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient extraction | Optimize the sample preparation method (e.g., change the LLE solvent, or the SPE sorbent and elution solvent). | Incomplete extraction will result in lower analyte concentration being injected into the system. |
| Matrix effects (ion suppression or enhancement in MS) | Improve sample clean-up to remove interfering matrix components. An internal standard that co-elutes with the analyte can help to compensate for matrix effects.[6] | Components of the biological matrix can interfere with the ionization of the target analytes in the mass spectrometer source. |
| Incorrect detector wavelength (UV) | Set the UV detector to the wavelength of maximum absorbance for aripiprazole, which is around 254 nm.[1][2][3][13] | Using the optimal wavelength will maximize the signal response. |
| Suboptimal MS/MS parameters | Optimize the precursor and product ion selection, as well as collision energy for MRM transitions. | Proper optimization of MS/MS parameters is crucial for achieving high sensitivity in mass spectrometry. |
Experimental Protocols
Representative HPLC-UV Method
This protocol is a generalized example based on common practices found in the literature.[2][3][13]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 20mM sodium dihydrogen orthophosphate) in a ratio like 20:40:40 (v/v/v), with the pH adjusted to 3.5.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 20 µL.
Representative LC-MS/MS Method
This protocol is a generalized example based on common practices found in the literature.[6]
-
Column: Aquasil C18, 100 x 2.1 mm, 5 µm.[6]
-
Mobile Phase: Methanol and deionized water (containing 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid) in a 65:35 (v/v) ratio under isocratic conditions.[6]
-
Flow Rate: 0.45 mL/min.[6]
-
Detection: Tandem mass spectrometry in positive ion and multiple reaction monitoring (MRM) mode.[6]
-
Sample Preparation: Liquid-liquid extraction using methyl tert-butyl ether under alkaline conditions.[6]
Data Presentation
Table 1: Summary of HPLC-UV Method Parameters for Aripiprazole Analysis
| Parameter | Condition | Reference |
| Column | Waters Spherisorb 5µ ODS 24.6mm x 250mm C18 | [2] |
| Mobile Phase | Acetonitrile: Methanol: Buffer (20:40:40 v/v/v), pH 3.5 | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 254 nm | [2] |
| Retention Time | 7.7 ± 0.1 min | [2] |
| Linearity Range | 5-25 µg/mL | [2] |
Table 2: Summary of LC-MS/MS Method Parameters for Aripiprazole Analysis
| Parameter | Condition | Reference |
| Column | Aquasil C18 (100 × 2.1 mm, 5 µm) | [6] |
| Mobile Phase | Methanol:Deionized water with 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v) | [6] |
| Flow Rate | 0.45 mL/min | [6] |
| Detection | Tandem MS, Positive Ion, MRM | [6] |
| Retention Time | 1.52 min | [6] |
| Linearity Range | 0.10–100 ng/mL | [6] |
Visualizations
Caption: General experimental workflow for the analysis of aripiprazole and its metabolites.
Caption: A logical troubleshooting workflow for common chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. jipbs.com [jipbs.com]
- 3. researchgate.net [researchgate.net]
- 4. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in plasma by capillary electrophoresis combining on-column field-amplified sample injection and application in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Point of care assay for blood aripiprazole concentrations: development, validation and utility | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 11. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 12. Quantitative levels of aripiprazole parent drug and metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive column-switching HPLC method for aripiprazole and dehydroaripiprazole and its application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography method using ultraviolet detection for the quantification of aripiprazole and dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Aripiprazole Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of aripiprazole (B633), with a specific focus on its N-oxide and N,N-dioxide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for aripiprazole under forced degradation conditions?
Aripiprazole is susceptible to degradation under several stress conditions. The primary pathways observed are:
-
Oxidative Degradation: This is a significant degradation pathway for aripiprazole, leading to the formation of N-oxide derivatives.[1][2][3][4][5] Under oxidative stress, such as exposure to hydrogen peroxide, aripiprazole can form Aripiprazole N-oxide.[1]
-
Acid Hydrolysis: Degradation is observed under acidic conditions.[2][4]
-
Base Hydrolysis: Significant degradation has been noted under basic stress conditions.[1]
-
Thermal Degradation: Aripiprazole has shown susceptibility to thermal stress.[3][5]
-
Photolytic Degradation: While generally considered more stable under photolytic conditions, some studies may show minor degradation.[1]
Q2: What is Aripiprazole N,N-Dioxide and how is it formed?
This compound is a metabolite of aripiprazole and a potential degradation product formed through oxidation.[6][7][8] It is characterized by the presence of two oxide groups on the piperazine (B1678402) nitrogen atoms.[7][9] Its formation is a result of further oxidation of the mono-N-oxide derivative under strong oxidative conditions. One study details the synthesis of Aripiprazole-1,4-di-N-oxide.[9]
Q3: What is the difference between Aripiprazole N-oxide and this compound?
The key difference lies in the number of oxygen atoms attached to the piperazine ring of the aripiprazole molecule.
-
Aripiprazole N-oxide (specifically Aripiprazole N1-Oxide) has a single oxygen atom attached to one of the nitrogen atoms in the piperazine ring.[10]
-
This compound (Aripiprazole-1,4-di-N-oxide) has two oxygen atoms, one attached to each of the two nitrogen atoms in the piperazine ring.[7][9]
The formation of the di-N-oxide represents a higher degree of oxidation.
Q4: Which analytical techniques are most suitable for identifying and quantifying aripiprazole and its degradation products?
The most commonly employed and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating aripiprazole from its degradation products.[1][2][3][4] Reversed-phase HPLC with a C18 or C8 column is frequently used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-QToF-MS: These techniques are crucial for the identification and structural elucidation of unknown degradation products by providing accurate mass data.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These are used for the definitive structural characterization of isolated degradation products.
Troubleshooting Guides
Problem 1: Poor separation of aripiprazole and its N-oxide peaks in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724), methanol). Adjust the gradient or isocratic ratio to improve resolution. |
| Incorrect pH of the mobile phase. | The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like aripiprazole and its N-oxides. Experiment with pH adjustments within the stable range of the column. |
| Suboptimal column chemistry. | If resolution is still poor, consider trying a different column stationary phase. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity. |
| Inadequate flow rate or temperature. | Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity and peak shape. |
Problem 2: Inconsistent or low recovery of degradation products.
| Possible Cause | Troubleshooting Step |
| Degradation product instability. | Some degradation products may be unstable under the analytical conditions. Ensure that sample handling and storage procedures are optimized to minimize further degradation. Analyze samples as quickly as possible after preparation. |
| Inappropriate extraction or sample preparation. | The method used to extract the drug and its degradants from the sample matrix may not be efficient for all compounds. Evaluate different extraction solvents and techniques. |
| Adsorption to vials or tubing. | Highly polar or charged degradation products may adsorb to glass or plastic surfaces. Consider using silanized vials or alternative materials. |
Problem 3: Difficulty in identifying this compound.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh oxidative stress conditions. | The formation of the di-N-oxide may require more stringent oxidative conditions than the mono-N-oxide. Increase the concentration of the oxidizing agent (e.g., H₂O₂) or the duration of exposure. |
| Co-elution with other degradation products. | The N,N-Dioxide peak may be masked by other, more abundant degradation products. Optimize the chromatographic method for maximum resolution. Employing a high-resolution mass spectrometer (like QToF-MS) can help distinguish co-eluting compounds based on their accurate mass. |
| Low abundance of the N,N-Dioxide. | The di-N-oxide may be a minor degradation product. Use a more sensitive detector or increase the sample concentration to aid in its detection and identification. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Aripiprazole
| Stress Condition | Reagent/Condition | Observed Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 M HCl | Degradation observed | Impurity-B | [4] |
| Base Hydrolysis | 1 M NaOH | Significant degradation | Not specified | [1] |
| Oxidative | 3-30% H₂O₂ | Degradation observed | Aripiprazole N-oxide, Impurity-B, Impurity-C | [1][4] |
| Thermal | 60-80°C | Degradation observed | Not specified | [3][5] |
| Photolytic | UV light | Generally stable | - | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Aripiprazole
This protocol outlines a general procedure for conducting forced degradation studies on aripiprazole bulk drug substance.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of aripiprazole in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
2. Acid Degradation:
-
To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 1 M HCl).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate base (e.g., 1 M NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
3. Base Degradation:
-
To an aliquot of the stock solution, add an equal volume of a base solution (e.g., 1 M NaOH).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate acid (e.g., 1 M HCl).
-
Dilute the final solution with the mobile phase.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Dilute the final solution with the mobile phase.
5. Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
After exposure, dissolve the sample in a suitable solvent and dilute it to the desired concentration for analysis.
6. Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) or sunlight for a defined duration.
-
Prepare the sample for analysis by dissolving and diluting as necessary.
7. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or LC-MS method.
Visualizations
Caption: Oxidative degradation pathway of Aripiprazole.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
- 3. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | 573691-13-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Aripiprazole N,N-Dioxide Analysis
Welcome to the Technical Support Center for the bioanalysis of Aripiprazole N,N-Dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Reducing Ion Suppression
Ion suppression is a common challenge in LC-MS analysis, leading to reduced analyte signal and compromising the accuracy and sensitivity of quantitative methods.[1] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem: Low or Inconsistent Signal for this compound in Biological Samples
This issue often points towards ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1]
Before attempting to reduce ion suppression, it is crucial to confirm its presence and quantify its extent. Two primary methods are recommended:
-
Post-Column Infusion Experiment: This qualitative technique helps to identify the regions in the chromatogram where ion suppression occurs.[2][3] A solution of this compound is continuously infused into the MS detector, and a blank matrix extract is injected. A drop in the baseline signal indicates the presence of ion-suppressing components.[2][3]
-
Post-Extraction Spike Analysis: This quantitative method determines the percentage of signal suppression or enhancement. The response of this compound in a clean solvent is compared to its response in a matrix sample that has been spiked with the analyte after the extraction process.[4]
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[1] this compound, being a polar metabolite, may require specific optimization.
-
Protein Precipitation (PPT): This is a simple and fast method but often provides the least clean extracts, potentially leading to significant ion suppression.[5] It may be a suitable starting point for less complex matrices.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. The choice of an appropriate organic solvent is critical for the efficient extraction of the polar this compound.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences and can be tailored for polar compounds.[5] Mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridges are often suitable for retaining and eluting polar metabolites.
Chromatographic separation plays a vital role in moving the analyte of interest away from co-eluting, ion-suppressing matrix components.
-
HPLC vs. UPLC: Ultra-Performance Liquid Chromatography (UPLC) systems, with their smaller particle size columns, offer higher resolution and narrower peaks compared to traditional High-Performance Liquid Chromatography (HPLC).[6] This increased peak capacity can significantly reduce the chances of co-elution and thus minimize ion suppression.
-
Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency for N-oxide compounds.
-
Gradient Elution: A well-designed gradient elution profile can effectively separate this compound from early-eluting, highly polar matrix components that are often a major source of ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of this compound that I should consider?
A1: this compound is a metabolite of Aripiprazole.[4] It has a molecular formula of C23H27Cl2N3O4 and a molecular weight of 480.38 g/mol . It is a polar compound and is soluble in DMSO and methanol.[2][4] Its polar nature is a key consideration for developing effective sample preparation and chromatographic methods.
Q2: Are there established MRM transitions for this compound?
A2: While specific MRM transitions for this compound are not widely published, a general approach for N-oxide metabolites can be followed. Optimization would typically involve infusing a standard solution of the analyte and selecting the most abundant and stable precursor ion (likely [M+H]+) and then fragmenting it to identify characteristic product ions. A good starting point would be to monitor the transition to the parent drug or other stable fragments.
Q3: How do I choose the best internal standard for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Aripiprazole-d8 N,N-Dioxide). A SIL internal standard will co-elute with the analyte and experience similar ionization effects, thus providing the most accurate correction for matrix effects and variability in extraction. If a SIL version of the N,N-dioxide is not available, a SIL version of the parent drug, Aripiprazole-d8, could be considered, but it's crucial to verify that it chromatographically separates from the endogenous analyte and behaves similarly during ionization.
Q4: Can I use the same LC-MS/MS method for Aripiprazole and its N,N-Dioxide metabolite?
A4: While it is possible to develop a method to simultaneously quantify both, it is not always optimal. This compound is more polar than Aripiprazole. A chromatographic method optimized for the parent drug might not provide adequate retention for the N,N-Dioxide, leading to its elution in the void volume where ion suppression is often most severe. It is recommended to develop a method specifically tailored to the properties of the N,N-Dioxide or a gradient method that can adequately separate both compounds from each other and from matrix interferences.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank biological matrix (e.g., plasma, urine) extract prepared by your current method
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the analysis.
-
Connect the syringe pump to the LC flow path between the column outlet and the mass spectrometer's ion source using a tee-connector.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Allow the mass spectrometer signal to stabilize, establishing a constant baseline for the analyte.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the analyte signal throughout the chromatographic run.
-
Interpretation: Any significant and reproducible drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects
Objective: To quantitatively determine the percentage of ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Blank biological matrix
-
Standard solution of this compound
-
Extraction solvents and materials
Procedure:
-
Prepare Set A (Analyte in Solvent): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Prepare Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the extracted matrix with the same concentration of this compound as in Set A.
-
Analyze both sets of samples using the same LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Hypothetical Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | 45 ± 8 (Suppression) | 38 ± 6 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 ± 7 | 75 ± 6 (Suppression) | 53 ± 7 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 4 | 95 ± 3 (Minimal Suppression) | 87 ± 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific matrix and experimental conditions.
Table 2: Hypothetical Chromatographic Parameters for this compound
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 10 min | 3 min |
| Peak Width (at base) | 15 sec | 4 sec |
| Signal-to-Noise (at LLOQ) | 15 | 45 |
Note: This table illustrates the typical performance advantages of UPLC over HPLC for reducing ion suppression and improving sensitivity.
Visualizations
Caption: Metabolic pathway of Aripiprazole.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
Technical Support Center: Aripiprazole N,N-Dioxide Analytical Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method for Aripiprazole (B633) N,N-dioxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: An unexpected peak is appearing in my aripiprazole chromatogram. Could it be Aripiprazole N,N-dioxide?
A: It is highly possible. This compound is a major degradation product that forms under oxidative conditions.[1][2] Its appearance may indicate that your sample or standard has been exposed to oxidizing agents, excessive heat, or prolonged light.[3][4]
Troubleshooting Steps:
-
Review Sample History: Check the age, storage conditions, and handling procedures of the sample and standards. Ensure they are protected from light and stored at appropriate temperatures.
-
Check Solvent Purity: Ensure solvents are free from peroxides or other oxidizing contaminants.
-
Compare Retention Time: If you have a reference standard for this compound, perform a co-injection to confirm if the retention times match. In some reported methods, the N-oxide has a relative retention time (RRT) of approximately 1.06 relative to aripiprazole.[5]
-
Forced Degradation: To confirm, you can intentionally degrade a pure aripiprazole standard using hydrogen peroxide (see Experimental Protocol 2) and compare the resulting chromatogram with your sample's chromatogram.[1][6]
Q2: I am having difficulty separating aripiprazole from the N,N-dioxide peak. How can I improve the resolution?
A: Achieving baseline separation is critical for accurate quantification. Poor resolution is often a chromatographic issue.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Organic Ratio: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic content can increase retention and may improve separation.
-
pH Adjustment: The pH of the mobile phase buffer can significantly impact the retention and selectivity of ionizable compounds. Experiment with slight adjustments to the pH.[7]
-
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different column. While C18 columns are common, a phenyl column may offer different selectivity for these compounds due to pi-pi interactions.[7][8]
-
Flow Rate: Decrease the flow rate to increase the column's efficiency, which can lead to better resolution, although it will increase the run time.
-
Temperature: Adjusting the column temperature can alter selectivity. Try optimizing the temperature in a range of 25-40°C.[1]
Q3: The peak shape for this compound is broad or shows significant tailing. What can I do to improve it?
A: Poor peak shape can compromise integration and affect the accuracy of your results.
Troubleshooting Steps:
-
Check for Column Overload: Dilute your sample and re-inject. If the peak shape improves, your original sample was too concentrated.
-
Evaluate Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. An incorrect pH can lead to mixed-mode interactions and peak tailing.
-
Inspect the Column: The column frit may be blocked, or the packing may have degraded. Try flushing the column or replacing it if it's old or has been used extensively.
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase. Injecting in a much stronger solvent can cause peak distortion. The mobile phase itself is often the best choice for a diluent.[1]
Q4: How can I definitively confirm the identity of the suspected this compound peak?
A: Chromatographic retention time alone is not sufficient for positive identification.
Troubleshooting Steps:
-
Mass Spectrometry (MS): The most definitive method is to use a mass spectrometer detector. LC-MS analysis will provide the mass-to-charge ratio (m/z) of the peak, which can confirm its molecular weight.[3][5] High-resolution mass spectrometry (like QToF-MS) can provide an exact mass and elemental composition.[9][10]
-
Spiking with a Reference Standard: Obtain a certified reference standard of this compound. Spiking your sample with a small amount of this standard should result in a single, larger peak if the unknown is indeed the N,N-dioxide.
-
Use of a Photodiode Array (PDA) Detector: A PDA detector can be used to check for peak purity and compare the UV spectrum of the unknown peak against the spectrum of a reference standard.[3][4]
Data Presentation
Table 1: Summary of Reported HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB-C18 (150 x 4.6 mm, 5 µm)[1] | Inertsil Phenyl (size not specified)[8] | ACE C18 (250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Methanol : Water : Orthophosphoric Acid[1] | Acetonitrile : 0.2% Trifluoroacetic Acid (55:45, v/v)[8] | Gradient of 0.1% Trifluoroacetic Acid in Water and Acetonitrile[3][4] |
| Flow Rate | 1.5 mL/min[1] | Not Specified | 1.0 mL/min[3][4] |
| Column Temp. | 40°C[1] | Not Specified | 30°C[3][4] |
| Detection (UV) | Impurities: 224 nm, Aripiprazole: 254 nm[1] | Not Specified | 254 nm[3][4] |
Table 2: Summary of Reported Method Validation Data
| Analyte | Method Type | Linearity Range | LOD | LOQ | Reference |
| Aripiprazole | HPLC | 25–200 µg/mL | - | - | [8] |
| Aripiprazole | GC-MS | 16–500 ng/mL | - | 14.4 ng/mL | [11][12] |
| Aripiprazole | HPLC-MS | 19.9–1119.6 µg/L | - | 1.0 µg/L | [13] |
| Impurities | HPLC | LOQ to 0.3% | 50 ng/mL | - | [6][8] |
| Impurities | HPLC | LOQ to 0.25% | - | ~0.02% | [7] |
Experimental Protocols
Protocol 1: Sample Preparation from Pharmaceutical Dosage Forms
This protocol is a general guideline for preparing aripiprazole samples from tablets for impurity profiling.
-
Weigh and finely crush 20 tablets to obtain a homogenous powder.
-
Accurately transfer an amount of powder equivalent to 100 mg of aripiprazole into a 100 mL volumetric flask.
-
Add approximately 60 mL of the mobile phase (or a suitable diluent) to the flask.
-
Sonicate the flask for 30 minutes, with periodic shaking, to ensure complete dissolution of the active ingredient.[1]
-
Allow the solution to cool to room temperature.
-
Fill the flask to the mark with the mobile phase to achieve a final theoretical concentration of 1.0 mg/mL of aripiprazole.[1]
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter to remove any undissolved excipients before injecting it into the HPLC system.[9]
Protocol 2: Forced Degradation (Oxidative Stress) to Generate this compound
This protocol describes how to intentionally create the N,N-dioxide degradation product for identification purposes.
-
Prepare a stock solution of aripiprazole at a concentration of 1.0 mg/mL in a suitable solvent (e.g., mobile phase).[1]
-
Transfer a known volume (e.g., 8 mL) of the stock solution to a 10 mL volumetric flask.
-
Add a sufficient volume of a hydrogen peroxide solution to achieve a final concentration of 3% H2O2 in the flask.[1]
-
Some protocols may require heating the solution (e.g., at 60°C) for a specific period (e.g., 2 hours) to accelerate degradation.[7]
-
After the incubation period, dilute the solution to the final volume with the solvent.
-
Analyze the stressed sample by HPLC or LC-MS. The resulting chromatogram should show a significant peak corresponding to this compound, which can be used for identification and method development.[1][2]
Visualizations
Caption: Troubleshooting workflow for identifying an unexpected peak.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scribd.com [scribd.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 11. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Aripiprazole in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
Improving sensitivity for low-level Aripiprazole N,N-Dioxide detection
Welcome to the technical support center for the sensitive detection of Aripiprazole N,N-Dioxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect at low levels?
This compound is a metabolite of the atypical antipsychotic drug, Aripiprazole, formed through oxidation.[1][2] Detecting it at low levels is challenging due to several factors:
-
Low Concentrations: As a minor metabolite, its concentration in biological matrices like plasma is often very low.[3]
-
Polarity: The N-oxide functional groups increase the polarity of the molecule, which can make it difficult to retain on traditional reversed-phase chromatography columns.
-
Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[4][5]
-
Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, necessitating in-house synthesis and characterization.
Q2: What is the recommended analytical technique for low-level this compound detection?
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and selectivity.[6][7][8] This method allows for the specific detection and quantification of the N,N-Dioxide metabolite even in complex biological matrices.
Q3: How can I obtain a reference standard for this compound?
Since a commercial standard may not be readily available, synthesis is a viable option. One reported method involves the oxidation of Aripiprazole using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting product must be thoroughly characterized (e.g., by NMR and high-resolution mass spectrometry) to confirm its identity and purity before use as a quantitative standard.
Q4: What are the key validation parameters to consider when developing a quantitative method for this compound?
According to the ICH M10 guidelines for bioanalytical method validation, the following parameters are crucial:[1][6][7][9]
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, including the parent drug, other metabolites, and matrix components.
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in the measurements, respectively.
-
Matrix Effect: The influence of the sample matrix on the analyte's quantification.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Retention on a C18 Column
-
Question: My this compound peak is broad, tailing, or eluting in the void volume of my C18 column. What can I do?
-
Answer: This is a common issue for polar compounds like N-oxides on traditional reversed-phase columns. Here are some solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content.
-
Mobile Phase Modification:
-
Lower the organic content of your mobile phase at the start of your gradient.
-
Use an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to improve retention. Be aware that these can cause ion suppression in the MS.
-
Adjust the pH of the mobile phase. For amine N-oxides, a slightly acidic pH can improve peak shape.
-
-
Issue 2: Low Sensitivity and High Background Noise
-
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for this compound. The signal-to-noise ratio is very low.
-
Answer: Improving sensitivity requires a multi-faceted approach:
-
Optimize Mass Spectrometry Parameters:
-
Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of your analyte.
-
Fragmentation: Infuse a standard solution of this compound to optimize the collision energy for the most intense and specific product ions. A characteristic fragmentation of N-oxides is the loss of an oxygen atom (a neutral loss of 16 Da).
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Use a mixed-mode or a polar-functionalized SPE sorbent to selectively extract the N,N-Dioxide and remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve recovery.
-
-
Reduce Background Noise:
-
Use high-purity solvents and reagents.
-
Ensure your LC system is clean and well-maintained.
-
-
Issue 3: Inconsistent Results and Suspected Matrix Effects
-
Question: My results are not reproducible, and I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?
-
Answer: Matrix effects are a significant challenge in bioanalysis. Here’s how to address them:
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of this compound into the MS while injecting a blank, extracted matrix sample. Dips or peaks in the baseline at the retention time of your analyte indicate ion suppression or enhancement.
-
Matrix Factor Calculation: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: As mentioned above, more effective SPE or LLE can remove the interfering components.
-
Chromatographic Separation: Modify your LC method to separate the analyte from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If an SIL-IS is not available, a structural analog can be used, but with caution.
-
-
Experimental Protocols
Proposed LC-MS/MS Method for this compound Quantification
This protocol is a starting point and should be optimized and validated according to ICH M10 guidelines.
1. Sample Preparation (Solid-Phase Extraction)
-
Plate: Mixed-Mode Cation Exchange SPE Plate
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Equilibration: 1 mL 2% Formic Acid in Water.
-
Loading: 100 µL plasma sample (pre-treated with internal standard and 200 µL of 2% formic acid).
-
Washing: 1 mL 2% Formic Acid in Water, followed by 1 mL Methanol.
-
Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions (to be optimized):
-
This compound: Precursor Ion [M+H]+ → Product Ions (e.g., loss of oxygen, fragmentation of the piperazine (B1678402) ring).
-
Internal Standard: To be determined based on the chosen standard.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: To be optimized for the specific instrument.
-
Quantitative Data Summary
The following tables provide a template for summarizing the validation data for a developed method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| This compound | 0.1 - 100 | Linear, 1/x² weighting | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 20 | 80-120 | < 20 | 80-120 |
| LQC | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 10 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 80 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Stability Data
| Stability Condition | Duration | Temperature | % Recovery |
| Freeze-Thaw | 3 Cycles | -20°C / -80°C | 85-115 |
| Short-Term (Bench-top) | 4 hours | Room Temperature | 85-115 |
| Long-Term | 30 days | -80°C | 85-115 |
| Post-Preparative | 24 hours | Autosampler (4°C) | 85-115 |
Visualizations
Caption: Metabolic pathway of Aripiprazole.
Caption: A typical experimental workflow for sample analysis.
Caption: Logical troubleshooting flow for low sensitivity.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. worldwide.com [worldwide.com]
- 7. database.ich.org [database.ich.org]
- 8. ClinPGx [clinpgx.org]
- 9. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Technical Support Center: Aripiprazole N,N-Dioxide Reference Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aripiprazole N,N-Dioxide reference standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a metabolite of the atypical antipsychotic drug, Aripiprazole.[][2] It is also considered a potential impurity in the final drug product. As such, a well-characterized reference standard is crucial for accurate quantification in metabolism studies, impurity profiling, and quality control of Aripiprazole.
Q2: What are the recommended storage and handling conditions for the this compound reference standard?
To ensure the stability and integrity of the reference standard, it is critical to adhere to the recommended storage and handling conditions.
| Parameter | Recommendation | Source |
| Storage Temperature | Long-term: -20°C. Short-term (handling/transit): 25-30°C in a well-closed container. | [3] |
| Container | Keep container tightly sealed in a cool, well-ventilated area. | [3] |
| Light Exposure | Keep away from direct sunlight. | [3] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety goggles. Avoid inhalation of dust. | [5] |
Q3: What are the potential impurities that could be present in the this compound reference standard?
Synthesis-Related Impurities:
The synthesis of Aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)-piperazine with a 7-substituted-3,4-dihydroquinolin-2(1H)-one derivative.[6] Therefore, unreacted starting materials or byproducts from this synthesis are potential impurities.
| Impurity Name | Chemical Name | Potential Source |
| Aripiprazole Impurity C | 1-(2,3-dichlorophenyl) piperazine (B1678402) | Starting Material |
| Aripiprazole Impurity B | 7-hydroxy-3,4-dihydro-2(1H)- quinolinone | Starting Material |
| Aripiprazole Impurity D | 7-(4-chlorobutoxy)-3,4-dihydro- 2(1H)-quinolinone | Intermediate |
| Aripiprazole Impurity E | 7-(4-bromobutoxy)-3,4-dihydro- 2(1H)-quinolinone | Intermediate |
| Aripiprazole N-Oxide | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | Incomplete Oxidation |
This table is based on known impurities of Aripiprazole and may be relevant for the N,N-Dioxide reference standard.
Degradation-Related Impurities:
Forced degradation studies on Aripiprazole have shown that it is susceptible to oxidation, leading to the formation of Aripiprazole N-oxide.[7][8][9] This suggests that the N,N-Dioxide itself could be susceptible to further oxidative degradation or potentially reduction back to the mono-N-oxide or the parent Aripiprazole under certain conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Step |
| Degradation of Reference Standard | Ensure the reference standard has been stored and handled correctly (see FAQ 2). Prepare fresh stock solutions for each analysis. |
| Impure Reference Standard | If possible, obtain a Certificate of Analysis (CoA) for the reference standard lot to check for purity and known impurities. Consider using a new lot of the reference standard. |
| Inaccurate Stock Solution Preparation | Verify the accuracy of the balance used. Ensure complete dissolution of the standard in the appropriate solvent. |
| Instrumental Issues (HPLC) | Refer to the HPLC Troubleshooting section below. |
Issue 2: Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Presence of Impurities in the Reference Standard | Compare the chromatogram with the known impurity profile of Aripiprazole (see FAQ 3). If an unknown peak is significant, further investigation using techniques like LC-MS may be necessary. |
| Degradation of the Analyte in Solution | Prepare fresh sample and standard solutions. Avoid prolonged exposure of solutions to light and elevated temperatures. |
| Contamination from Glassware or Solvents | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The piperazine moiety in this compound is basic. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and avoid interactions with residual silanols on the column. A pH below the pKa of the piperazine nitrogens is generally recommended. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Stationary Phase | Use a high-quality, end-capped C18 or a phenyl-hexyl column. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate peak tailing. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |
| Column Degradation | If the peak shape deteriorates over time, the column may be degrading. Flush the column with a strong solvent or replace it if necessary. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Aripiprazole and its N-oxide Impurity
This protocol is adapted from a validated method for Aripiprazole and its impurities and can serve as a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water : Orthophosphoric acid |
| Elution | Isocratic |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm for Aripiprazole, 224 nm for impurities |
Source: Adapted from a method for Aripiprazole and its related impurities.[8] Researchers should optimize and validate this method for the specific analysis of this compound.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound using HPLC.
Caption: A logical troubleshooting workflow for addressing common analytical issues with this compound.
References
Validation & Comparative
A Comparative Pharmacological Guide: Aripiprazole and its Active Metabolite, Dehydroaripiprazole
Aripiprazole (B633) , an atypical antipsychotic, has a unique pharmacological profile characterized by its partial agonism at dopamine (B1211576) D2 receptors.[1][2] Its clinical efficacy is attributed not only to the parent drug but also to its principal active metabolite, dehydroaripiprazole (B194390) (OPC-14857) .[3] This guide provides a detailed comparison of the pharmacological activities of aripiprazole and dehydroaripiprazole, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
It is important to note that while aripiprazole N,N-dioxide is a known metabolite of aripiprazole formed through oxidation, there is a conspicuous absence of publicly available experimental data detailing its pharmacological activity. One study broadly mentions that aripiprazole and its N-oxides have a significant impact on dopamine receptor neurotransmission, but it does not provide specific quantitative data to support this claim.[4] Consequently, a direct and detailed pharmacological comparison with this compound is not feasible at this time. This guide will therefore focus on the well-documented pharmacology of aripiprazole and its major, pharmacologically active metabolite, dehydroaripiprazole.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional activities of aripiprazole and dehydroaripiprazole at key dopamine and serotonin (B10506) receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Aripiprazole | Dehydroaripiprazole (OPC-14857) |
| Dopamine D2 | 0.34 - 0.47 | 0.5 - 1.1 |
| Dopamine D3 | 0.8 - 1.3 | 0.9 - 2.5 |
| Serotonin 5-HT1A | 1.7 - 4.2 | 3.2 |
| Serotonin 5-HT2A | 3.4 - 5.7 | 4.1 |
| Serotonin 5-HT2C | 15 | 13 |
| Serotonin 5-HT7 | 39 | 12 |
| Adrenergic α1A | 57 | 45 |
| Histamine H1 | 61 | 58 |
Data compiled from multiple sources.
Table 2: Functional Activity at Dopamine D2 and D3 Receptors
| Parameter | Aripiprazole | Dehydroaripiprazole (OPC-14857) |
| Dopamine D2 Receptor | ||
| Intrinsic Activity (vs. Dopamine) | Partial Agonist | Partial Agonist |
| Maximal Agonist Effect (cAMP inhibition) | Similar to OPC-14857 | Similar to Aripiprazole |
| Dopamine D3 Receptor | ||
| Intrinsic Activity (vs. Dopamine) | Partial Agonist | Partial Agonist |
| Maximal Agonist Effect (cAMP inhibition) | Similar to OPC-14857 | Similar to Aripiprazole |
Data from in vitro studies using CHO cell lines expressing human dopamine receptors.[5][6]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of aripiprazole and dehydroaripiprazole for various receptors.
Methodology:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the recombinant human receptor of interest (e.g., dopamine D2, serotonin 5-HT1A) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the test compound (aripiprazole or dehydroaripiprazole).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Activity Assays (cAMP Inhibition)
Objective: To determine the functional activity (e.g., partial agonism) of aripiprazole and dehydroaripiprazole at G-protein coupled receptors like the dopamine D2 receptor.
Methodology:
-
Cell Culture: CHO cells stably expressing the human dopamine D2 receptor are cultured.
-
Stimulation: The cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Compound Treatment: The cells are co-incubated with forskolin and varying concentrations of the test compound (aripiprazole or dehydroaripiprazole).
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay, such as a competitive enzyme immunoassay.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is determined, and the potency (EC50) and intrinsic activity (relative to a full agonist like dopamine) are calculated.[5]
Visualizations
Discussion
The experimental data reveals that dehydroaripiprazole (OPC-14857) shares a remarkably similar pharmacological profile with its parent drug, aripiprazole. Both compounds exhibit high affinity for dopamine D2 and D3 receptors and act as partial agonists at these sites.[5][6] This partial agonism is a key feature of aripiprazole's mechanism, allowing it to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic state.[7] The similar intrinsic activity of dehydroaripiprazole at D2 and D3 receptors suggests that it significantly contributes to the overall clinical effects of aripiprazole treatment.[3]
Both aripiprazole and dehydroaripiprazole also demonstrate high to moderate affinity for several serotonin receptors, including 5-HT1A (as partial agonists) and 5-HT2A (as antagonists).[8][9] This interaction with the serotonin system is believed to contribute to the atypical antipsychotic profile of aripiprazole, potentially mitigating some of the side effects associated with pure D2 receptor antagonism.[10]
References
- 1. Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Aripiprazole N,N-Dioxide Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Aripiprazole (B633) N,N-Dioxide, a metabolite of the atypical antipsychotic drug aripiprazole. Due to the limited availability of validated methods specifically for Aripiprazole N,N-Dioxide in biological matrices, this document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This proposed method is based on established techniques for the analysis of aripiprazole and its other metabolites. Furthermore, a comparative summary of existing validated methods for related aripiprazole compounds is presented to serve as a benchmark for performance expectations.
Data Presentation
As no direct comparative data for this compound quantification methods are available, this section provides a summary of validated methods for the parent drug, aripiprazole, and its major active metabolite, dehydroaripiprazole (B194390). This information is crucial for establishing a baseline for the development and validation of a method for this compound.
Table 1: Summary of Validated LC-MS/MS Methods for Aripiprazole and Dehydroaripiprazole in Human Plasma
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| Aripiprazole | 0.1 | 0.1 - 600 | Within ±15% | < 15% | > 85% | [1] |
| Dehydroaripiprazole | 0.01 | 0.01 - 60 | Within ±15% | < 15% | > 85% | [1] |
| Aripiprazole | 0.1 | 0.1 - 100 | Within regulatory limits | Within regulatory limits | Not Reported | [2] |
| Dehydroaripiprazole (OPC-14857) | 0.1 | 0.1 - 100 | Within regulatory limits | Within regulatory limits | Not Reported | [2] |
| Aripiprazole | 0.5 | 0.5 - 50 | Within assay variability criteria | Within assay variability criteria | Stable and reproducible | [3] |
| Dehydroaripiprazole | 0.05 | 0.05 - 5.0 | Within assay variability criteria | Within assay variability criteria | Stable and reproducible | [3] |
Table 2: Summary of a Validated HPLC-UV Method for Aripiprazole in Serum
| Analyte | LOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy and Precision (%CV) |
| Aripiprazole | 100 | 100 - 800 | < 10% |
Experimental Protocols
Proposed LC-MS/MS Method for this compound Quantification
This protocol is a proposed methodology and requires full validation according to regulatory guidelines (e.g., FDA, EMA).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add 25 µL of an internal standard (IS) working solution (e.g., Aripiprazole-d8).
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Based on its molecular weight of 480.38 g/mol , the precursor ion ([M+H]+) would be m/z 481.4. The product ion would need to be determined experimentally by infusion of a standard into the mass spectrometer. A plausible product ion could result from the loss of one or both oxygen atoms or fragmentation of the piperazine (B1678402) ring.
-
Internal Standard (Aripiprazole-d8): m/z 456.2 → 293.2.
-
-
Ion Source Parameters: To be optimized for maximum signal intensity.
General HPLC-UV Method for Aripiprazole and Related Substances
This protocol is a general representation of a typical HPLC-UV method for aripiprazole analysis.
1. Sample Preparation: Protein Precipitation
-
To 500 µL of plasma, add 1 mL of acetonitrile (B52724).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the sample into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM sodium acetate, pH 4.5) in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
Caption: Proposed experimental workflow for LC-MS/MS quantification.
Caption: Logical workflow for cross-validation of two analytical methods.
References
- 1. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Aripiprazole N,N-Dioxide: A Minor Metabolite with Undetermined Clinical Levels
A comprehensive review of existing scientific literature reveals a significant gap in the quantitative data available for Aripiprazole (B633) N,N-dioxide levels in different patient populations. While this compound is a known metabolite of the atypical antipsychotic aripiprazole, clinical studies have predominantly focused on the quantification of the parent drug and its major active metabolite, dehydroaripiprazole (B194390). Consequently, a direct comparison of Aripiprazole N,N-dioxide levels across various patient demographics or clinical profiles is not currently possible.
This guide will, therefore, summarize the known metabolic pathways of aripiprazole, including the formation of its N-oxide metabolites, and provide a detailed, representative experimental protocol for the analysis of aripiprazole and its major metabolites, which could be adapted for the quantification of this compound should reference standards become more widely available and clinical interest evolve.
Aripiprazole Metabolism and the Formation of N,N-Dioxide
Aripiprazole undergoes extensive metabolism in the liver, primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. The cytochrome P450 enzymes CYP3A4 and CYP2D6 are the principal catalysts in these processes. Dehydrogenation leads to the formation of dehydroaripiprazole, the only major active metabolite, which constitutes about 40% of the parent drug exposure in plasma.
Oxidation of the piperazine (B1678402) nitrogen atoms of aripiprazole results in the formation of N-oxide metabolites, including Aripiprazole N-oxide and this compound. However, these are considered minor metabolites, and their contribution to the overall pharmacological effect and safety profile of aripiprazole is not well established due to the lack of quantitative clinical data.
Below is a diagram illustrating the metabolic pathway of aripiprazole.
Caption: Metabolic pathway of aripiprazole.
Quantitative Data on Aripiprazole and Dehydroaripiprazole
While data for this compound is unavailable, numerous studies have reported the plasma concentrations of aripiprazole and dehydroaripiprazole in various patient populations. These data are crucial for therapeutic drug monitoring (TDM) to optimize treatment efficacy and minimize adverse effects. The table below summarizes representative data from published studies.
| Patient Population | Analyte | Mean Concentration (ng/mL) | Range (ng/mL) | Dosing Regimen | Reference |
| Adult patients with schizophrenia | Aripiprazole | 170.3 | 25.8 - 533 | 10-30 mg/day | [1] |
| Dehydroaripiprazole | 54.8 | 6.4 - 157 | 10-30 mg/day | [1] | |
| Children and adolescents with schizophrenia | Aripiprazole | 154.2 | 34.5 - 412 | 2-30 mg/day | [2] |
| Dehydroaripiprazole | 45.1 | 8.9 - 110 | 2-30 mg/day | [2] | |
| Adult patients with bipolar disorder | Aripiprazole | 185 | 105 - 310 | 15 or 30 mg/day | [3] |
| Dehydroaripiprazole | Not Reported | Not Reported | 15 or 30 mg/day | [3] |
Experimental Protocol: Quantification of Aripiprazole and Metabolites in Human Plasma by LC-MS/MS
The following is a representative, detailed methodology for the simultaneous quantification of aripiprazole and its major metabolite, dehydroaripiprazole, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method could be adapted to include this compound if an analytical standard were available.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., aripiprazole-d8).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient elution may be required for optimal separation).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS/MS) Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aripiprazole: Precursor ion (Q1) m/z 448.1 → Product ion (Q3) m/z 285.2
-
Dehydroaripiprazole: Precursor ion (Q1) m/z 446.1 → Product ion (Q3) m/z 285.2
-
Aripiprazole-d8 (Internal Standard): Precursor ion (Q1) m/z 456.2 → Product ion (Q3) m/z 285.2
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
4. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of aripiprazole and dehydroaripiprazole into blank human plasma.
-
Process the calibration standards and quality control samples along with the patient samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the analytes in the patient samples by interpolation from the calibration curve.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
References
- 1. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinical-trials.otsuka.com [clinical-trials.otsuka.com]
- 3. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aripiprazole and its Metabolite Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aripiprazole (B633) and its primary active metabolite, dehydroaripiprazole. While aripiprazole is also known to form aripiprazole N,N-dioxide through oxidation, quantitative data on the correlation of this specific metabolite with the parent drug in biological samples is limited in the reviewed literature. However, forced degradation studies have identified an N-oxide of aripiprazole as a significant degradation product under oxidative stress. This guide focuses on the well-documented relationship between aripiprazole and dehydroaripiprazole, presenting quantitative data from human plasma studies and detailing the experimental protocols for their simultaneous analysis.
Quantitative Data Summary
The following table summarizes the plasma concentrations of aripiprazole and its major active metabolite, dehydroaripiprazole, as reported in a study involving patients treated with aripiprazole.
| Analyte | Concentration Range (ng/mL) |
| Aripiprazole | 25.0 - 1500.0 |
| Dehydroaripiprazole | 25.0 - 1500.0 |
Metabolic Pathway of Aripiprazole
Aripiprazole undergoes extensive metabolism in the liver, primarily through dehydrogenation to form dehydroaripiprazole. This reaction is mainly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1] Dehydroaripiprazole is the principal active metabolite and contributes to the overall therapeutic effect.[1] Additionally, N-dealkylation, catalyzed by CYP3A4, is another metabolic pathway.[1] The formation of N-oxides, including this compound, can occur through oxidative processes.
Experimental Protocols
The simultaneous quantification of aripiprazole and its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies. Below are detailed methodologies from published research.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is widely used for the simultaneous determination of multiple antipsychotic drugs, including aripiprazole and dehydroaripiprazole, in human plasma.[2]
Sample Preparation:
-
To 50.0 µL of a plasma sample, add 20.0 µL of an internal standard solution.
-
Add 150.0 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 5.0 minutes.
-
Centrifuge the samples at 15,000 rpm for 8.0 minutes at 4°C.
-
Transfer 40 µL of the supernatant and add 200 µL of purified water.
-
Vortex the final mixture for 1.0 minute before injection into the UPLC-MS/MS system.[2]
Chromatographic Conditions:
-
Column: Phenomenex phenyl-hexyl column (50.0 × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of water containing 0.1% formic acid and 2 mM ammonium (B1175870) acetate, and methanol (B129727) containing 0.1% formic acid and 2 mM ammonium acetate.[2]
-
Injection Volume: 5 µL.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 40 °C.[3]
Mass Spectrometric Conditions:
-
System: Xevo TQD® triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Positive ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transition Pairs (m/z):
Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Forced Degradation Studies
This method was employed to identify degradation products of aripiprazole, including the N-oxide impurity, under stress conditions.[4]
Forced Degradation (Oxidative Stress):
-
An initial aripiprazole concentration of 1.0 mg/mL is prepared in a solution of 3% hydrogen peroxide (H2O2).[4]
-
The degradation study is conducted at ambient temperature.[4]
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and orthophosphoric acid.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: 254 nm for aripiprazole and 224 nm for impurities to enhance sensitivity.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for the simultaneous analysis of aripiprazole and its metabolites in plasma samples using LC-MS/MS.
References
Inter-laboratory comparison of Aripiprazole N,N-Dioxide analysis
An Inter-laboratory Perspective on Aripiprazole (B633) N,N-Dioxide Analysis: A Comparative Guide
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different RP-HPLC methods reported for the analysis of aripiprazole and its impurities, including the closely related N-oxide. These methods, with appropriate validation, can be adapted for the specific quantification of aripiprazole N,N-dioxide.
Table 1: Comparison of RP-HPLC Method Performance for Aripiprazole and Impurity Analysis
| Method | Analyte(s) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) |
| RP-HPLC Method 1 | Aripiprazole | 20 - 60 | 0.411 | 1.248 | High recovery reported |
| RP-HPLC Method 2 | Aripiprazole & Organic Impurities | LOQ to 125% of range | 0.03 | Not Specified | High recovery reported |
| RP-HPLC Method 3 | Aripiprazole & 9 Impurities | Not Specified | 0.005 - 0.038 | 0.018 - 0.126 | Not Specified |
| RP-HPLC Method 4 | Aripiprazole | 2 - 12 | Not Specified | Not Specified | High recovery reported |
| Spectrophotometric Method | Aripiprazole | 5 - 30 | Not Specified | Not Specified | 98.27 - 102.01 |
Table 2: Comparison of Chromatographic Conditions for Aripiprazole Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| RP-HPLC Method 1 | ODS analytical column | Acetonitrile (B52724) and triethanolamine (B1662121) buffer (40:60 v/v) | 1.5 | 254 |
| RP-HPLC Method 2 | Inertsil ODS (150 mm × 4.6 mm, 5 µm) | Gradient elution with two mobile phases | 1.5 | 252 |
| RP-HPLC Method 3 | Phenomenex Luna® C18 (250 × 4.6 mm, 5.0 μm) | Gradient with Mobile Phase A (phosphate buffer pH 3.0) and Mobile Phase B (acetonitrile) | Not Specified | Not Specified |
| RP-HPLC Method 4 | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile and sodium acetate (B1210297) buffer (55:45 v/v) | 1.0 | 254 |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are generalized protocols based on the reviewed literature for the RP-HPLC analysis of aripiprazole and its impurities.
General RP-HPLC Method
This protocol outlines a typical approach for the analysis of aripiprazole and its related compounds, which can be optimized for this compound.
1. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the aripiprazole bulk drug in a suitable diluent to achieve a known concentration.[1]
-
Tablet Dosage Form: Weigh and finely powder a specific number of tablets.[2] An amount of powder equivalent to a target weight of aripiprazole is then transferred to a volumetric flask.[1][2] Add a portion of the diluent, sonicate to dissolve, and then dilute to the final volume.[1][2] Filter the resulting solution through a 0.45-µm membrane filter before injection.[2][3]
2. Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically used.[3]
-
Column: A C18 reversed-phase column is commonly employed for the separation.[1][2][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is used.[1][2][4] The composition can be isocratic (constant) or a gradient (varied over time).[3]
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[1][4]
-
Detection: UV detection is commonly performed at a wavelength where aripiprazole and its impurities exhibit significant absorbance, often around 252-254 nm.[1][4]
3. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.
References
Aripiprazole N,N-Dioxide: A Definitive Metabolite Marker? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate monitoring of medication adherence is a cornerstone of effective pharmacotherapy, particularly in the management of chronic conditions. For the atypical antipsychotic aripiprazole (B633), identifying a reliable and definitive metabolite marker is crucial for both clinical practice and drug development research. While dehydro-aripiprazole is its major active metabolite, recent evidence suggests other metabolites may serve as more consistent indicators of drug ingestion. This guide provides a comprehensive comparison of Aripiprazole N,N-Dioxide with other key aripiprazole metabolites, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate biomarker for their studies.
Metabolic Fate of Aripiprazole: A Complex Pathway
Aripiprazole undergoes extensive metabolism in the liver primarily through three pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1][2] The cytochrome P450 enzymes CYP3A4 and CYP2D6 are the main catalysts in these biotransformation processes.[1][2] This complex metabolic cascade results in several metabolites, each with unique pharmacokinetic profiles and potential as biomarkers.
Caption: Metabolic pathways of aripiprazole leading to its major metabolites.
Comparison of Aripiprazole Metabolites as Biomarkers
The ideal metabolite marker should be consistently detectable in a readily accessible biological matrix, such as urine, and its presence should unequivocally confirm the ingestion of the parent drug. The following table summarizes the key characteristics of major aripiprazole metabolites in the context of their utility as biomarkers.
| Metabolite | Formation Pathway | Key Enzymes | Reported Urine Detection Rate | Notes |
| Aripiprazole | Parent Drug | - | 50% - 58%[3][4] | Inconsistent detection in urine limits its reliability as a sole marker of adherence.[4] |
| Dehydro-aripiprazole | Dehydrogenation | CYP3A4, CYP2D6[1][2] | 8% - 39%[3][4] | Major active metabolite, but its low detection rate in urine makes it a poor marker for compliance monitoring.[4] |
| OPC-3373 | N-dealkylation | CYP3A4[1][2] | 93% - 97%[3][4] | Consistently detected in urine, making it a strong candidate for adherence monitoring.[3][4] |
| Aripiprazole N-oxide | Oxidation | CYP3A4, CYP2D6[5] | Data not widely available | A known metabolite, but its utility as a biomarker compared to others is not well-established. |
| This compound | Oxidation | Not specified | Data not widely available | A further oxidation product of aripiprazole.[6] Its potential as a definitive marker requires further investigation. |
Experimental Protocols: Urine Analysis of Aripiprazole and its Metabolites
The reliable detection and quantification of aripiprazole and its metabolites are paramount for adherence monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique employed for this purpose.
Caption: A typical workflow for the analysis of aripiprazole metabolites in urine.
Detailed Methodology for Urine Analysis by UPLC-MS/MS (Based on Dretchen et al., 2013)[3]
-
Sample Preparation:
-
Urine samples are diluted with deionized water.
-
A methanolic internal standard solution (e.g., aripiprazole-d8, clozapine-d4) is added.
-
Samples are not typically hydrolyzed prior to analysis.[3]
-
-
Instrumentation:
-
Liquid Chromatography: Waters Acquity UPLC® system with a BEH Phenyl column (2.1 x 50mm, 1.7um).[3]
-
Mobile Phases: 2mM ammonium (B1175870) acetate (B1210297) with formic acid and methanol.[3]
-
Mass Spectrometry: Waters Acquity TQD® in positive electrospray ionization mode.[3]
-
-
MS/MS Parameters:
-
Data Analysis:
-
Quantification is performed by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
-
The Case for this compound: A Need for More Data
While this compound is a known metabolite formed through oxidation, its role as a definitive marker remains to be established.[6] Current research has predominantly focused on dehydro-aripiprazole and, more recently, OPC-3373 for adherence monitoring. The high detection rate of OPC-3373 in urine makes it a very promising biomarker.[3][4]
To advocate for this compound as a superior or "definitive" marker, further research is imperative. This research should include:
-
Pharmacokinetic Studies: Detailed studies to understand the formation, distribution, and excretion kinetics of this compound in humans.
-
Comparative Quantification: Direct comparison of the concentrations of this compound, OPC-3373, dehydro-aripiprazole, and the parent drug in various biological matrices (urine, plasma, saliva) from a large and diverse patient population.
-
Correlation with Adherence: Studies correlating the levels of this compound with objectively measured medication adherence.
Conclusion
Based on the current body of evidence, OPC-3373 emerges as the most reliable urinary metabolite marker for monitoring aripiprazole adherence due to its exceptionally high detection rate. [3][4] Dehydro-aripiprazole, despite being the major active metabolite, is a poor urinary marker.[4] The parent drug, aripiprazole, also shows inconsistent urinary excretion.[4]
The potential of This compound as a definitive marker is currently underexplored. While its existence is confirmed, a significant data gap remains regarding its pharmacokinetic profile and comparative performance against other metabolites. Future research focusing on this specific metabolite is warranted to determine if it can offer any advantages over the highly promising OPC-3373 for definitive adherence monitoring. Researchers and drug development professionals should prioritize the measurement of OPC-3373 in urine for the most reliable assessment of aripiprazole ingestion based on available data.
References
- 1. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Atypical antipsychotic metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aripiprazole N-oxide and N,N-Dioxide: A Guide for Researchers
For researchers and drug development professionals, understanding the pharmacological nuances of drug metabolites is critical for optimizing therapeutic strategies and anticipating clinical outcomes. This guide provides a detailed head-to-head comparison of two metabolites of the atypical antipsychotic aripiprazole (B633): Aripiprazole N-oxide and Aripiprazole N,N-Dioxide.
While aripiprazole's primary active metabolite, dehydro-aripiprazole, is well-characterized, the pharmacological profiles of its N-oxide derivatives are less understood. This comparison synthesizes the available data on their chemical properties, pharmacological activity, and metabolic pathways, supported by experimental protocols and pathway visualizations to facilitate further research.
Chemical and Physical Properties
Aripiprazole N-oxide and N,N-Dioxide are produced through the oxidation of the piperazine (B1678402) nitrogen atoms of the parent aripiprazole molecule. Their fundamental chemical properties are summarized below.
| Property | Aripiprazole N-oxide | This compound |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₃ | C₂₃H₂₇Cl₂N₃O₄ |
| Molecular Weight | 464.38 g/mol | 480.38 g/mol |
| Synonyms | Aripiprazole N1-Oxide | Aripiprazole 1,4-Di-N-oxide |
Pharmacological Activity: An Unfolding Picture
Direct, quantitative comparisons of the pharmacological activity of Aripiprazole N-oxide and N,N-Dioxide are not extensively available in peer-reviewed literature. However, existing research and patent literature suggest that these metabolites are not inert. A key patent claims that aripiprazole and its N-oxides possess potent activity in modulating dopamine (B1211576) receptor neurotransmission, indicating their potential contribution to the overall pharmacological effect of aripiprazole.
Further research is necessary to fully elucidate and quantify the receptor binding affinities and functional activities of these N-oxide metabolites at key targets such as dopamine D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors.
Metabolic Pathways
Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1] These enzymes are responsible for the dehydrogenation, hydroxylation, and N-dealkylation of aripiprazole.[1] The formation of Aripiprazole N-oxide is also attributed to the activity of CYP3A4 and CYP2D6. The subsequent oxidation to this compound is a likely continuation of this metabolic process.
Figure 1. Metabolic pathway of aripiprazole to its N-oxide derivatives.
Experimental Protocols
To facilitate further investigation into the comparative pharmacology of Aripiprazole N-oxide and N,N-Dioxide, the following are detailed methodologies for key experiments.
In Vitro Dopamine D₂ Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compounds for the dopamine D₂ receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone.
-
Test compounds: Aripiprazole N-oxide, this compound.
-
Reference compound: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from the HEK293-D₂ cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone (e.g., 0.1-0.5 nM), and varying concentrations of the test or reference compounds.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand receptor binding assay.
cAMP Functional Assay for Dopamine D₂ Receptor Activity
This assay determines the functional activity (agonist, partial agonist, or antagonist) of the test compounds at the Gαi-coupled dopamine D₂ receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D₂ receptor.
-
Test compounds: Aripiprazole N-oxide, this compound.
-
Reference agonist: Dopamine.
-
Reference antagonist: Haloperidol.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
Cell culture medium and reagents.
Procedure:
-
Plate the CHO-K1-D₂ cells in a 96-well plate and incubate overnight.
-
For agonist/partial agonist testing:
-
Pre-treat cells with a phosphodiesterase inhibitor (if required by the assay kit).
-
Add varying concentrations of the test compounds or reference agonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
For antagonist testing:
-
Pre-incubate the cells with varying concentrations of the test compounds or reference antagonist.
-
Add a fixed concentration of dopamine (e.g., EC₈₀) to stimulate the receptor.
-
Add a fixed concentration of forskolin.
-
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the detection reagents from the kit.
-
Generate dose-response curves to determine EC₅₀ (for agonists/partial agonists) or IC₅₀ (for antagonists) values.
Figure 3. Signaling pathway for the D₂ receptor-mediated inhibition of cAMP production.
Conclusion and Future Directions
The available evidence suggests that Aripiprazole N-oxide and N,N-Dioxide are pharmacologically active metabolites that warrant further investigation. Their "strong activity" at dopamine receptors, as noted in patent literature, suggests a potential contribution to the overall clinical profile of aripiprazole.
Future research should focus on generating robust, quantitative data for a direct head-to-head comparison. This includes:
-
Comprehensive Receptor Profiling: Determining the binding affinities of both N-oxides at a wide range of CNS receptors.
-
Functional Activity Assays: Characterizing their intrinsic activity as agonists, partial agonists, or antagonists at key dopamine and serotonin receptors.
-
In Vivo Pharmacokinetic Studies: Quantifying their formation, distribution, and elimination in preclinical models to understand their exposure levels in relation to the parent drug.
By systematically addressing these knowledge gaps, the scientific community can gain a more complete understanding of the pharmacology of aripiprazole and its metabolites, potentially leading to more refined therapeutic approaches in the treatment of psychiatric disorders.
References
Aripiprazole and its Metabolites: A Comparative Guide for Researchers
A Comprehensive Analysis of Aripiprazole (B633), Dehydro-aripiprazole, and the Elusive Aripiprazole N,N-Dioxide
This guide provides a detailed comparison of aripiprazole and its primary active metabolite, dehydro-aripiprazole, focusing on their clinical relevance, pharmacokinetic profiles, and receptor binding affinities. While another metabolite, this compound, is known to be formed through oxidation, there is a notable scarcity of data in the current scientific literature regarding its specific pharmacological activity and clinical significance.[1] This document aims to equip researchers, scientists, and drug development professionals with the available quantitative data and experimental context to better understand the therapeutic landscape of aripiprazole and its derivatives.
Executive Summary
Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders, including schizophrenia, bipolar I disorder, and major depressive disorder.[2][3] Its therapeutic action is primarily attributed to the parent drug and its major active metabolite, dehydro-aripiprazole.[4] Both compounds exhibit partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][4] Dehydro-aripiprazole is pharmacologically active and contributes significantly to the overall therapeutic effect, reaching approximately 40% of the parent drug's exposure in plasma at steady state.[4] In contrast, this compound is a less-studied metabolite, and its contribution to the clinical effects of aripiprazole remains largely uncharacterized.
Comparative Pharmacokinetics
The pharmacokinetic profiles of aripiprazole and dehydro-aripiprazole are crucial for understanding their clinical effects and for guiding therapeutic drug monitoring. Both substances have long elimination half-lives, contributing to stable plasma concentrations with once-daily dosing.
| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference(s) |
| Mean Elimination Half-Life | ~75 hours | ~94 hours | [4] |
| Time to Reach Steady State | ~14 days | ~14 days | [4] |
| Plasma Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | [4] |
| Metabolism | Primarily by CYP2D6 and CYP3A4 | --- | [4] |
| Contribution to Active Moiety | Predominant | ~40% of aripiprazole AUC at steady state | [4] |
Receptor Binding Affinity and Clinical Response
The clinical efficacy of aripiprazole is linked to its unique receptor binding profile, which is shared by its active metabolite, dehydro-aripiprazole. Therapeutic drug monitoring is often utilized to optimize treatment, with established reference ranges for both the parent drug and its active metabolite.
| Parameter | Aripiprazole | Dehydro-aripiprazole | Reference(s) |
| Primary Mechanism of Action | Partial agonist at D2 and 5-HT1A receptors; Antagonist at 5-HT2A receptors | Similar affinity for D2 receptors as aripiprazole | [4] |
| Therapeutic Reference Range (Plasma) | 100-350 ng/mL | Not typically measured alone; combined with aripiprazole | [5] |
| Combined Therapeutic Range (Aripiprazole + Dehydro-aripiprazole) | 150-300 µg/L (aripiprazole), 60-120 µg/L (dehydro-aripiprazole) has been suggested | --- |
Note: Therapeutic ranges can vary between laboratories and patient populations.
One study found that in patients with schizophrenia, responders to aripiprazole treatment had a trend toward higher plasma concentrations of aripiprazole and significantly higher plasma concentrations of dehydro-aripiprazole compared to non-responders. In children and adolescents with schizophrenia, a study suggested an optimal plasma concentration range of 285.2-440 ng/mL for aripiprazole.[6]
The Aripiprazole Metabolic Pathway
Aripiprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4. The main pathways are dehydrogenation, hydroxylation, and N-dealkylation.[4] Dehydrogenation leads to the formation of the major active metabolite, dehydro-aripiprazole.
Caption: Metabolic pathways of aripiprazole.
Experimental Protocols
Quantification of Aripiprazole and Dehydro-aripiprazole in Plasma
A common method for the simultaneous determination of aripiprazole and dehydro-aripiprazole in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for analysis.
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) is used to detect and quantify the specific parent-to-product ion transitions for aripiprazole, dehydro-aripiprazole, and the internal standard.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The clinical activity of aripiprazole is well-established and is understood to be a function of both the parent drug and its primary active metabolite, dehydro-aripiprazole. Quantitative analysis of these two compounds in plasma is a valuable tool for therapeutic drug monitoring and for research into the pharmacokinetics and pharmacodynamics of this important antipsychotic agent. In contrast, the clinical relevance of this compound remains an open question due to a lack of available data. Further research is warranted to elucidate the potential pharmacological activity and clinical impact of this and other minor metabolites of aripiprazole. This would provide a more complete picture of the drug's disposition and effects in patients.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aripiprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A systematic review of aripiprazole--dose, plasma concentration, receptor occupancy, and response: implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Correlation between Plasma Concentration of Aripiprazole and Clinical Efficacy in the Treatment of Children and Adolescent Patients with Schizophrenia [hapres.com]
Safety Operating Guide
Proper Disposal of Aripiprazole N,N-Dioxide: A Guide for Laboratory Professionals
For research use only, not for human or veterinary use. [1]
This document provides essential safety and logistical information for the proper disposal of Aripiprazole N,N-Dioxide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and compliance with regulations.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture, proper laboratory practices should always be followed[1].
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses. In case of dust generation, a dust respirator is recommended.
-
Engineering Controls: Use in a well-ventilated area. Process enclosures or local exhaust ventilation should be used to control airborne levels.
-
Accidental Release: In case of a spill, avoid generating dust. Use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or dampening with water before sweeping. Place collected material in a suitable, labeled container for disposal[2].
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
-
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable country, federal, state, and local regulations[1]. The following steps provide a general guideline for laboratory personnel.
-
Waste Characterization:
-
Confirm that the waste is this compound and is not mixed with any hazardous substances. According to the Safety Data Sheet (SDS), this compound is not a hazardous substance[1].
-
If mixed with other chemicals, the entire mixture must be treated as hazardous waste until proven otherwise.
-
-
Containerization and Labeling:
-
Unused/Expired Product: For disposal of the pure compound, it is best to use the original, clearly labeled manufacturer's container.
-
Contaminated Labware (e.g., gloves, wipes, pipette tips):
-
Collect all solid waste contaminated with this compound in a designated, durable, and leak-proof container.
-
The container should be clearly labeled as "this compound Waste" or similar, to avoid accidental mixing with other waste streams.
-
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once triple-rinsed, the container can be disposed of in the regular trash, unless institutional policies state otherwise.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Segregate from incompatible materials, particularly strong oxidizing agents[3].
-
-
Disposal Pathway:
-
Even though this compound is not classified as hazardous, it is a best practice for laboratory chemical waste to be disposed of through a licensed hazardous material disposal company or the institution's Environmental Health & Safety (EH&S) department.
-
Contact your institution's EH&S office to schedule a waste pickup. Provide them with a clear description of the waste.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EH&S and local regulations[1][4].
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 573691-13-1 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Personal Protective Equipment | Protective clothing, gloves, safety glasses, dust respirator | [2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Disposal Method | Dispose of in accordance with prevailing country, federal, state, and local regulations. | [1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Aripiprazole N,N-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Aripiprazole N,N-Dioxide in a laboratory setting. The following procedural guidance is designed to ensure a safe working environment and proper management of this research chemical.
Important Note on Chemical Identity: The Safety Data Sheet (SDS) for this compound (CAS No. 573691-13-1) indicates that it is not classified as a hazardous substance or mixture.[1] However, a related compound, Aripiprazole N-oxide (CAS No. 573691-09-5), is classified as harmful if swallowed.[2] Due to the similarity in chemical structure, it is prudent to handle this compound with a high degree of caution, adhering to standard laboratory safety protocols for research chemicals.
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, a minimum level of PPE is required to ensure personal safety in a laboratory environment.[3][4] The following table summarizes the recommended PPE for various tasks involving this compound.
| Laboratory Task | Recommended Personal Protective Equipment |
| General Laboratory Work | Lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[3] |
| Weighing and Transferring Solid Material | In addition to general PPE, nitrile gloves are required. For tasks with a potential for dust generation, consider working in a fume hood or using a respirator. |
| Preparing Solutions | In addition to general PPE, nitrile gloves are mandatory. If there is a splash hazard, chemical splash goggles should be worn.[4] |
| Handling Solutions | In addition to general PPE, nitrile gloves are required. |
| Cleaning and Decontamination | In addition to general PPE, nitrile gloves are required. For larger spills, additional protective clothing may be necessary. |
| Waste Disposal | In addition to general PPE, nitrile gloves are required. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed when not in use.
Weighing and Solution Preparation
-
Perform all weighing and solution preparation in a designated area, such as a laboratory fume hood, to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid material.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, and date of preparation.
Handling and Experimental Use
-
Avoid direct contact with the skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet.[1]
Spill Management
-
In the event of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Although this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain.[6][7][8] Improper disposal of pharmaceutical compounds can pose a risk to the environment.[6][7]
-
Solid Waste: Collect all solid this compound waste and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed waste container.
-
Disposal Route: Dispose of all waste through your institution's chemical waste management program. This typically involves incineration for non-hazardous pharmaceutical waste.[7] Do not mix with hazardous waste unless instructed to do so by your environmental health and safety department.
Safe Handling Workflow
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. fishersci.com [fishersci.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
